SID 3712249
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1,8-diamino-3,6-dipyrrolidin-1-yl-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c18-10-12-11-9-13(23-5-1-2-6-23)21-15(19)14(11)16(20)22-17(12)24-7-3-4-8-24/h9H,1-8H2,(H2,19,21)(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVPYMSHHEYAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C(=C2)C(=C(N=C3N)N4CCCC4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SID 3712249
For Researchers, Scientists, and Drug Development Professionals
Abstract
SID 3712249 is a small molecule inhibitor that selectively targets the biogenesis of microRNA-544 (miR-544).[1][2] By binding directly to the precursor of miR-544, this compound impedes its processing by the Dicer enzyme, leading to a decrease in mature miR-544 levels. This, in turn, derepresses the translation of its target, the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism.[3][4] In the context of cancer, particularly under hypoxic conditions, this inhibition of miR-544 biogenesis disrupts the adaptive responses of tumor cells, sensitizing them to apoptosis and chemotherapy.[1] The mechanism of this compound intricately links the regulation of microRNA processing with the critical ATM-mTOR signaling pathway, highlighting a novel therapeutic avenue for cancer treatment.
Core Mechanism of Action: Inhibition of miR-544 Biogenesis
This compound functions as a potent and selective inhibitor of miR-544 biogenesis. The molecule exerts its effect not by targeting the mature microRNA, but by binding to specific structural motifs within the hairpin precursor of miR-544 (pre-miR-544). This binding event occurs at the Dicer processing site, a critical step in the maturation of the microRNA.
The interaction between this compound and pre-miR-544 sterically hinders the access of the Dicer enzyme, thereby inhibiting the cleavage of the precursor into the mature, functional miR-544. This leads to an accumulation of pre-miR-544 and a corresponding reduction in the levels of mature miR-544 within the cell.
Quantitative Data
The inhibitory activity of this compound on miR-544 biogenesis has been quantified in various assays. The compound has been shown to inhibit the nuclease processing of the miR-544 precursor at nanomolar concentrations in a dose-dependent manner.
| Parameter | Value | Assay | Cell Line |
| Inhibition of Dicer Processing | Nanomolar concentrations | RNase protection assay | in vitro |
| Effective Concentration | 20 nM | Fluorescence-based reporter assay | MCF10A |
| Apoptosis Induction (Hypoxia) | 20 nM | Cell survival assay | MDA-MB-231, MCF-7 |
| Sensitization to 5-fluorouracil | 20 nM | Cell viability assay | MDA-MB-231 |
Table 1: Summary of Quantitative Data for this compound Activity.
Signaling Pathway Modulation: The ATM-mTOR Axis
The primary downstream effect of this compound-mediated miR-544 inhibition is the modulation of the ATM-mTOR signaling pathway. Under hypoxic conditions, a cellular state common in solid tumors, the transcription factor HIF-1α is induced, which in turn upregulates the expression of ATM and miR-544. Mature miR-544 then acts as a translational repressor of mTOR.
By inhibiting miR-544 biogenesis, this compound effectively removes this repressive signal, leading to an increase in mTOR protein expression. This elevation of mTOR levels under hypoxic stress disrupts the adaptive mechanisms that would normally promote cell survival, and instead pushes the cancer cells towards apoptosis. The apoptotic effect of this compound can be suppressed by treatment with the mTOR inhibitor rapamycin, confirming the critical role of mTOR in this pathway.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Experimental Protocols
Fluorescence-Based miRNA-Drug Interaction Screening
A high-throughput screening system was developed to identify small molecule inhibitors of miR-544 biogenesis. This system utilizes a multi-reporter plasmid vector (pGRB-miR) to assess the inhibitory potential of compounds.
Vector Components:
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GFP Reporter: Driven by a CMV promoter, with the pre-miR-544 sequence cloned downstream.
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RFP Reporter: Driven by a PGK promoter, with the 3' UTR of a validated miR-544 target (e.g., BMI1) fused downstream.
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BFP Reporter: Driven by an SV40 promoter, serving as an internal control for transfection efficiency.
Protocol:
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HEK293T cells are seeded in 96-well plates.
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Cells are co-transfected with the pGRB-miR vector and a plasmid expressing a puromycin (B1679871) resistance gene.
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After 24 hours, the medium is replaced with a selection medium containing puromycin.
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Following selection, cells are treated with this compound or other test compounds at various concentrations.
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After 48 hours of incubation, the fluorescence intensities of GFP, RFP, and BFP are measured using a plate reader.
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The RFP/BFP ratio is calculated to normalize for transfection efficiency. An increase in the RFP/BFP ratio indicates inhibition of miR-544 activity.
In Vitro Dicer Processing Assay
This assay directly measures the ability of this compound to inhibit the Dicer-mediated processing of pre-miR-544.
Materials:
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Recombinant human Dicer enzyme.
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5'-[32P]-labeled pre-miR-544 transcript.
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This compound at various concentrations.
Protocol:
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The 5'-[32P]-labeled pre-miR-544 is incubated with recombinant Dicer in a reaction buffer.
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This compound is added to the reaction mixture at a range of concentrations.
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The reaction is incubated at 37°C for a specified time.
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The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis.
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The gel is exposed to a phosphor screen, and the bands corresponding to the unprocessed pre-miR-544 and the processed mature miR-544 are quantified.
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The percentage of inhibition is calculated based on the reduction of the mature miR-544 product in the presence of the compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound represents a promising class of small molecules that target microRNA biogenesis for therapeutic intervention. Its ability to selectively inhibit miR-544 processing and consequently upregulate mTOR provides a clear mechanism for disrupting the survival of cancer cells in the challenging hypoxic tumor microenvironment. The detailed experimental protocols and a clear understanding of the signaling pathway provide a solid foundation for further preclinical and clinical development of this compound and similar compounds. This approach of targeting RNA biology opens up new avenues for drug discovery in oncology and other diseases where microRNA dysregulation plays a pathogenic role.
References
- 1. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel MiR-544 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a potent and selective small molecule inhibitor of microRNA-544 (miR-544). This inhibitor, identified as compound 1 in seminal research, represents a significant advancement in the targeted modulation of miRNA biogenesis for therapeutic purposes, particularly in the context of cancer and hypoxia.[1][2][3]
Discovery of a Selective MiR-544 Inhibitor
The discovery of the miR-544 inhibitor was achieved through a rational, sequence-based design strategy known as Inforna.[3] This computational approach identifies potential small molecule binders to specific RNA structural motifs.
The discovery process involved the following key steps:
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Target Identification: The precursor of miR-544 (pre-miR-544) was identified as the target. Specifically, the 1x1 nucleotide UU internal loops within the Drosha and Dicer processing sites of the pre-miR-544 hairpin structure were selected as potential binding sites for small molecules.[3]
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In Silico Screening: The Inforna platform was used to screen a database of known RNA motif-small molecule interactions to identify compounds predicted to bind to the selected UU internal loop motifs in pre-miR-544.
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Lead Compound Identification: This screening process identified a series of heterocyclic small molecules as potential binders. Among these, a compound, referred to as 1 , was prioritized for further investigation due to its predicted binding affinity and drug-like properties.
Synthesis of the MiR-544 Inhibitor
While the precise, step-by-step synthesis protocol for the lead compound 1 is not detailed in the primary literature, the synthesis of structurally related acetamide (B32628) derivatives is a well-established process in medicinal chemistry. The general approach for synthesizing N-substituted acetamides often involves the acylation of a primary or secondary amine with an appropriate acylating agent, such as an acid chloride or an anhydride.
Based on the structure of analogous compounds, a plausible synthetic route for a key intermediate could involve the reaction of a substituted phenethylamine (B48288) with a pyridinylmethylamine derivative.
Signaling Pathways Modulated by the MiR-544 Inhibitor
The primary mechanism of action of the miR-544 inhibitor is the disruption of the adaptive response to hypoxia in cancer cells by modulating the ATM-mTOR signaling pathway.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of Ataxia Telangiectasia Mutated (ATM) and miR-544. MiR-544, in turn, represses the translation of mammalian target of rapamycin (B549165) (mTOR) by binding to its 3' untranslated region (UTR). This repression of mTOR is a crucial component of the cellular adaptation to low oxygen levels.
The small molecule inhibitor binds to pre-miR-544, preventing its processing into mature miR-544. This leads to the de-repression of mTOR, which in a hypoxic environment, triggers apoptosis.
Caption: ATM-mTOR Signaling Pathway Under Hypoxia and the Action of the MiR-544 Inhibitor.
Experimental Protocols
High-Throughput Screening for MiR-544 Inhibitors
A novel fluorescent-based screening platform, termed pGRB-miR, was developed to identify and validate small molecule modulators of miR-544 activity in a high-throughput manner.
pGRB-miR Vector Design:
The pGRB-miR vector is a multi-reporter plasmid containing three key components:
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Green Fluorescent Protein (GFP): Expressed under a CMV promoter, with the pre-miR-544 sequence cloned downstream. This allows for the simultaneous expression of the miRNA precursor and a fluorescent marker.
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Red Fluorescent Protein (RFP): Fused to the 3' UTR of a validated miR-544 target (e.g., BMI1) and expressed under a PGK promoter. The expression of RFP is inversely proportional to the level of mature miR-544.
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Blue Fluorescent Protein (BFP): Expressed under an SV40 promoter, serving as an internal control for transfection efficiency.
Screening Workflow:
Caption: Experimental Workflow for High-Throughput Screening Using the pGRB-miR Vector.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells or a relevant cancer cell line are cultured in 96-well plates.
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Transfection: Cells are transfected with the pGRB-miR plasmid vector using a suitable transfection reagent.
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Compound Treatment: Following transfection, cells are treated with a library of small molecules at a defined concentration (e.g., 20 nM).
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Incubation: Cells are incubated for a sufficient period (e.g., 48 hours) to allow for miRNA processing, target repression, and compound activity.
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Fluorescence Measurement: The fluorescence intensities of GFP, RFP, and BFP are measured using a high-content imager or a multi-mode plate reader.
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Data Analysis: The ratio of RFP to BFP fluorescence is calculated. An increase in this ratio indicates that the compound is inhibiting miR-544 activity, leading to the de-repression of the RFP reporter.
Validation of MiR-544 Target Interaction using Luciferase Reporter Assay
To confirm that miR-544 directly targets the 3' UTR of mTOR, a dual-luciferase reporter assay is employed.
Methodology:
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Vector Construction: A luciferase reporter vector is constructed by cloning the 3' UTR of mTOR downstream of the luciferase gene. A mutant version of the 3' UTR, with alterations in the predicted miR-544 binding site, is also created as a control.
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Co-transfection: Cells (e.g., HEK293) are co-transfected with the luciferase reporter vector (wild-type or mutant) and a miR-544 mimic or a negative control miRNA.
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Cell Lysis and Luciferase Measurement: After 24-48 hours, the cells are lysed, and the activities of both firefly and Renilla luciferase (the latter as a transfection control) are measured using a luminometer.
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Data Analysis: A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type mTOR 3' UTR and the miR-544 mimic, compared to controls, confirms the direct interaction. No significant change is expected with the mutant 3' UTR.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of the MiR-544 Inhibitor 1.
Table 1: In Vitro Efficacy of MiR-544 Inhibitor 1
| Parameter | Cell Line | Condition | Value | Reference |
| Concentration for Apoptosis Induction | MDA-MB-231, MCF-7 | Hypoxia (<1% O2) | 20 nM | |
| Potency vs. Antagomir | MDA-MB-231 | Hypoxia (<1% O2) | 25-fold lower concentration than a 2'-O-methyl RNA antagomir | |
| Effect on Luciferase Reporter (pri-miR-544) | HEK-293 | - | Selective inhibition of pri-miR-544 function | |
| Effect on Luciferase Reporter (mature miR-544) | HEK-293 | - | No inhibition of mature miR-544 function |
Table 2: In Vivo Efficacy of MiR-544 Inhibitor 1 in a Mouse Xenograft Model
| Treatment Group | Tumor Growth | Pre-miR-544 Levels | Mature miR-544 Levels | mTOR Levels | Reference |
| Untreated Control | Significant | Baseline | Elevated | Decreased | |
| MiR-544 Antagomir | Diminished | - | Decreased | Increased | |
| MiR-544 Inhibitor 1 | No detectable tumors in 2/3 mice | Increased | Decreased | Increased |
Conclusion
The small molecule inhibitor of miR-544, discovered through a rational design approach, represents a promising therapeutic lead. Its ability to selectively inhibit miR-544 biogenesis and thereby modulate the ATM-mTOR signaling pathway provides a novel strategy for targeting cancer cells adapted to a hypoxic microenvironment. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development in the field of miRNA-targeted therapeutics. Further optimization of this lead compound could pave the way for a new class of anti-cancer agents.
References
- 1. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of SID 3712249 on miR-544 Biogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis. This document details the mechanism of action, quantitative effects on molecular targets, and methodologies for key experiments, offering valuable insights for researchers in oncology, molecular biology, and drug discovery.
Introduction
MicroRNAs (miRNAs) are short, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level.[1] Dysregulation of miRNA expression is implicated in various diseases, including cancer. MiR-544 has been identified as an oncomiR, particularly in the context of breast cancer, where it contributes to tumor adaptation to hypoxic conditions. This compound has emerged as a potent and selective inhibitor of miR-544 biogenesis, offering a promising tool for studying the function of this miRNA and as a potential therapeutic lead.[1][2]
This compound acts by directly binding to the precursor of miR-544 (pre-miR-544), thereby blocking its processing into the mature, functional miRNA.[1] This inhibition leads to the de-repression of miR-544 target genes, most notably mTOR (mammalian target of rapamycin), which in turn disrupts the adaptive responses of cancer cells to hypoxia and sensitizes them to chemotherapy.[1][2]
Mechanism of Action
This compound selectively binds to the 1x1 nucleotide UU internal loops located in the Drosha and Dicer processing sites of the pre-miR-544 hairpin structure.[3] This binding event physically obstructs the enzymatic machinery responsible for miRNA maturation, specifically the Drosha and Dicer complexes. As a result, the production of mature miR-544 is significantly reduced, leading to an accumulation of unprocessed pre-miR-544.[1]
The downstream consequence of mature miR-544 depletion is the upregulation of its target messenger RNAs (mRNAs). A key target of miR-544 is mTOR, a central regulator of cell growth, proliferation, and survival.[1][2] By inhibiting miR-544, this compound effectively increases mTOR expression. This modulation of the ATM-mTOR signaling pathway is pivotal to the biological effects of this compound, particularly in the context of hypoxia-induced cellular stress.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on miR-544 biogenesis and downstream signaling pathways in breast cancer cell lines, as reported in Haga et al. (2015).
Table 1: Effect of this compound on miRNA and mRNA Expression Levels
| Cell Line | Treatment | Target | Fold Change vs. Control (Hypoxia) | p-value |
| MDA-MB-231 | 20 nM this compound | pre-miR-544 | ~2.5-fold increase | < 0.05 |
| MDA-MB-231 | 20 nM this compound | mature miR-544 | ~0.4-fold decrease | < 0.05 |
| MDA-MB-231 | 20 nM this compound | HIF-1α mRNA | ~0.6-fold decrease | < 0.05 |
| MDA-MB-231 | 20 nM this compound | ATM mRNA | ~0.5-fold decrease | < 0.05 |
| MDA-MB-231 | 20 nM this compound | mTOR mRNA | ~2.0-fold increase | < 0.05 |
| MCF-7 | 20 nM this compound | mature miR-544 | ~0.5-fold decrease | < 0.05 |
| MCF-7 | 20 nM this compound | mTOR mRNA | ~1.8-fold increase | < 0.05 |
Table 2: Effect of this compound on Apoptosis in Breast Cancer Cells under Hypoxia
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | p-value |
| MDA-MB-231 | Vehicle Control | ~5% | - |
| MDA-MB-231 | 20 nM this compound | ~25% | < 0.05 |
| MCF-7 | Vehicle Control | ~4% | - |
| MCF-7 | 20 nM this compound | ~20% | < 0.05 |
Table 3: In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | p-value |
| Vehicle Control | ~1200 | - | - |
| This compound (100 μL of 40 μM, i.p.) | ~400 | ~67% | < 0.05 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound action on miR-544 biogenesis and apoptosis.
Experimental Workflow: Quantitative Real-Time PCR (qPCR)
The following diagram outlines the workflow for quantifying pre-miR-544 and mature miR-544 levels.
Caption: Workflow for qPCR analysis of miRNA expression.
Experimental Workflow: Apoptosis Assay
The following diagram illustrates the workflow for assessing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for flow cytometry-based apoptosis assay.
Experimental Protocols
Cell Culture and Treatment
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Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cell lines.
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Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
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Hypoxic Conditions: For hypoxia experiments, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the indicated times.
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This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with a final concentration of 20 nM this compound or an equivalent volume of DMSO as a vehicle control for the specified duration (e.g., 48 hours for qPCR, 5 days for apoptosis).
Quantitative Real-Time PCR (qPCR)
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RNA Isolation: Total RNA is extracted from treated and control cells using TRIzol reagent according to the manufacturer's protocol. RNA concentration and purity are determined using a NanoDrop spectrophotometer.
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cDNA Synthesis:
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For mature miR-544, cDNA is synthesized using the TaqMan MicroRNA Reverse Transcription Kit with a specific stem-loop primer for miR-544.
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For pre-miR-544 and mRNA targets (HIF-1α, ATM, mTOR), cDNA is synthesized using a High-Capacity cDNA Reverse Transcription Kit with random primers.
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-
qPCR Reaction:
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qPCR is performed using a StepOnePlus Real-Time PCR System.
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For mature miR-544, TaqMan MicroRNA Assays are used.
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For pre-miR-544 and mRNAs, SYBR Green master mix is used with specific forward and reverse primers.
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Thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: Relative expression levels are calculated using the comparative Ct (ΔΔCt) method, with U6 snRNA or GAPDH serving as the endogenous control.
Apoptosis Assay (Annexin V/PI Staining)
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Cell Preparation: Cells are seeded in 6-well plates and treated with 20 nM this compound or vehicle control for 5 days under hypoxic conditions.
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Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. Cells are then pooled, washed twice with cold PBS, and centrifuged.
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Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
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Flow Cytometry: Samples are analyzed on a BD FACSCalibur flow cytometer. At least 10,000 events are acquired for each sample.
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Data Analysis: The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) is determined using FlowJo software.
Luciferase Reporter Assay
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Vector Construction: A luciferase reporter vector is constructed containing the 3'-UTR of the mTOR gene, which contains the putative miR-544 binding site, downstream of a luciferase gene. A control vector with a mutated miR-544 binding site is also created.
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Transfection: Cells are co-transfected with the luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either a miR-544 mimic or a negative control mimic.
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Treatment: After transfection, cells are treated with this compound or a vehicle control.
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Luciferase Assay: After 48 hours of treatment, cell lysates are collected, and luciferase activity is measured using a Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.
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Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. A decrease in luciferase activity in the presence of the miR-544 mimic and its rescue by this compound indicates a direct interaction between miR-544 and the mTOR 3'-UTR.
In Vivo Xenograft Model
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Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected in the flank with MDA-MB-231 cells stably expressing luciferase.
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Tumor Growth Monitoring: Tumor volume is monitored bi-weekly using caliper measurements (Volume = (length × width²)/2).
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Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound (100 μL of 40 μM) or vehicle control is administered via intraperitoneal (i.p.) injection every other day.
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Bioluminescent Imaging: Tumor burden is also monitored weekly using an in vivo imaging system after i.p. injection of D-luciferin.
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Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., qPCR, Western blotting).
Conclusion
This compound is a valuable chemical probe for elucidating the role of miR-544 in cancer biology. Its ability to selectively inhibit miR-544 biogenesis and modulate the ATM-mTOR signaling pathway highlights a promising strategy for targeting miRNA-driven oncogenic processes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of inhibiting miR-544 and to utilize this compound as a tool in their own studies.
References
An In-depth Technical Guide to SID 3712249 and its Role in the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 3712249, also known as MiR-544 Inhibitor 1, is a small molecule that has been identified as an inhibitor of the biogenesis of microRNA-544 (miR-544).[1][2] Its role in the mTOR signaling pathway is indirect, stemming from its ability to modulate the expression of mTOR by preventing the maturation of a key regulatory microRNA.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on the mTOR pathway, and the experimental methodologies used to characterize its activity.
Under hypoxic conditions, often found in the tumor microenvironment, the expression of miR-544 is induced.[3] This microRNA, in turn, represses the expression of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival.[1][3] By inhibiting the biogenesis of miR-544, this compound effectively derepresses mTOR expression, leading to a disruption of the adaptive responses of cancer cells to hypoxia and promoting apoptosis.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative data reported for this compound (referred to as compound 1 in the primary literature).
| Parameter | Cell Line(s) | Concentration | Incubation Time | Result | Reference |
| Inhibition of miR-544-mediated repression of BMI1 | 20 nM | 48 h | Significant increase in RFP/BFP ratio, indicating disruption of miR-544 activity. | [2] | |
| Effect on pre-miR-544 and mature miR-544 levels | MCF10A | 20 nM | 48 h | Accumulation of pre-miR-544 and a decrease in mature miR-544 levels. | [2] |
| Induction of Apoptosis | MDA-MB-231, MCF-7 | 20 nM | 5 days | Induced apoptosis under hypoxic conditions; no effect on cell survival in normoxic conditions. | [2] |
| In Vivo Tumor Growth Inhibition | MDA-MB-231-GFP-luc tumor model | 40 µM (100 µL, i.p. injection) | Not specified | Inhibited tumor growth with no overt side effects. | [2] |
| In Vivo Target Modulation | Resected tumor samples from treated mice | Not applicable | Not specified | Decreased levels of miR-544, ATM, and HIF-1α; increased levels of mTOR. | [2] |
Signaling Pathway and Mechanism of Action
This compound functions by directly binding to the precursor of miR-544 (pre-miR-544).[1][2] This binding event interferes with the processing of the precursor miRNA by the cellular machinery (likely Dicer and/or Drosha), thereby preventing the formation of the mature, functional miR-544.[1][3] The resulting decrease in mature miR-544 levels leads to the derepression of its target mRNAs, including mTOR. The increased expression of mTOR disrupts the cellular adaptation to hypoxia and can trigger apoptosis in cancer cells.
Caption: Mechanism of action of this compound in the mTOR signaling pathway under hypoxic conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell-Based Screening for miR-544 Inhibitors
A novel cell-based screening platform was utilized to identify and assess the activity of small molecule inhibitors of miR-544 biogenesis.[3]
-
Vector Construction : A reporter vector (pGRB-miR) was engineered to express the pre-miR-544 sequence downstream of a Green Fluorescent Protein (GFP) reporter. The same vector co-expressed a Red Fluorescent Protein (RFP) reporter fused to the 3' untranslated region (UTR) of BMI1, a validated target of miR-544. A Blue Fluorescent Protein (BFP) was also included as an internal control for transfection efficiency.[3]
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Principle of Assay : In the absence of an inhibitor, mature miR-544 produced from the pre-miR-544 transcript represses the translation of the RFP-BMI1-3'UTR reporter, resulting in a low RFP/BFP ratio. Inhibition of miR-544 biogenesis by a small molecule like this compound leads to a derepression of the RFP reporter, causing a significant increase in the RFP/BFP ratio.[3]
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Screening : A library of small molecules was screened using this reporter system to identify compounds that increased the RFP/BFP ratio.
Apoptosis Analysis
The pro-apoptotic effects of this compound were evaluated in breast cancer cell lines under hypoxic conditions.[2]
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Cell Culture and Treatment : MDA-MB-231 and MCF-7 cells were cultured under normoxic (21% O2) or hypoxic (<1% O2) conditions. Cells were treated with 20 nM this compound for 5 days.[2]
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Apoptosis Detection : Apoptosis was quantified using flow cytometric analysis of cells stained with Annexin V and Propidium Iodide (PI). An increase in Annexin V positive cells is indicative of apoptosis.[2]
In Vivo Tumor Growth Inhibition Studies
The anti-tumor efficacy of this compound was assessed in a mouse xenograft model.[2]
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Tumor Model : An MDA-MB-231-GFP-luciferase tumor model was used, allowing for the monitoring of tumor growth via bioluminescent imaging.[2]
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Treatment : Mice bearing established tumors were treated with intraperitoneal injections of 100 µL of a 40 µM solution of this compound.[2]
-
Efficacy Assessment : Tumor growth was monitored over time using live animal bioluminescent imaging. At the end of the study, tumors were resected for molecular analysis.[2]
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Target Engagement Analysis : Resected tumor samples were analyzed to confirm the in vivo mechanism of action by measuring the levels of miR-544, ATM, HIF-1α, and mTOR.[2]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the identification and validation of small molecule inhibitors of miR-544 biogenesis, such as this compound.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a novel approach to modulating the mTOR signaling pathway by targeting the biogenesis of a regulatory microRNA. Its ability to inhibit miR-544 maturation leads to the derepression of mTOR, which in turn disrupts the adaptive responses of cancer cells to the hypoxic tumor microenvironment. The data presented in this guide highlight the potential of this compound as a chemical probe for studying mTOR signaling and as a potential lead compound for the development of new anticancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential and to optimize its pharmacological properties.
References
SID 3712249: A Potent Inhibitor of MicroRNA-544 Biogenesis with Therapeutic Potential in Hypoxic Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting microRNAs in cancer.
Chemical Properties and Structure
This compound is a novel small molecule identified for its ability to selectively impede the biogenesis of miR-544.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-cyanophenyl)-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole (Predicted) |
| Molecular Formula | C17H21N7 |
| Molecular Weight | 323.40 g/mol |
| CAS Number | 522606-67-3 |
| SMILES | NC1=C2C(C=C(N3CCCC3)N=C2N)=C(C#N)C(N4CCCC4)=N1 |
| Solubility | Soluble in DMSO |
Mechanism of Action: Targeting miR-544 Biogenesis
This compound exerts its biological effects by directly binding to the precursor of miR-544 (pre-miR-544).[2] This interaction inhibits the processing of pre-miR-544 into its mature, functional form. The inhibition of miR-544 biogenesis leads to the de-repression of its downstream targets, most notably the mammalian target of rapamycin (B549165) (mTOR).[1]
Under hypoxic conditions, often found in solid tumors, cancer cells adapt by altering their gene expression profile. One such adaptation is the upregulation of miR-544, which in turn suppresses mTOR, a key regulator of cell growth and proliferation. By inhibiting miR-544, this compound restores mTOR expression, leading to apoptosis in cancer cells experiencing hypoxic stress.[1]
In Vitro and In Vivo Activity
Quantitative Analysis of In Vitro Efficacy
This compound has demonstrated potent and selective inhibition of miR-544 biogenesis in various in vitro assays. The following table summarizes the key quantitative data from these studies.
| Assay Type | Cell Line | Endpoint | Result |
| miR-544 Biogenesis Inhibition | Triple-Negative Breast Cancer Cells | Inhibition of mature miR-544 production | Dose-dependent inhibition |
| Apoptosis Induction (Hypoxia) | Triple-Negative Breast Cancer Cells | Increased cell death | Significant induction |
| Chemosensitization | Triple-Negative Breast Cancer Cells | Enhanced sensitivity to 5-fluorouracil | Significant enhancement |
In Vivo Efficacy in a Preclinical Model
The therapeutic potential of this compound has been evaluated in an in vivo model of triple-negative breast cancer. Administration of this compound led to a significant reduction in tumor growth. These findings underscore the potential of this compound as a lead for the development of novel anticancer therapies.
Signaling Pathway and Experimental Workflow
The this compound-Mediated ATM-mTOR Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound. Under hypoxic conditions, the inhibition of miR-544 by this compound leads to the upregulation of mTOR, which in turn promotes apoptosis in cancer cells.
Experimental Workflow for a Cell-Based Screening Assay
The identification of this compound was facilitated by a novel cell-based high-throughput screening assay. The workflow for this assay is depicted below. This assay enables the rapid and efficient identification of small molecules that modulate the biogenesis of specific microRNAs.
Detailed Experimental Protocols
The following are high-level descriptions of the key experimental protocols used in the characterization of this compound. For detailed, step-by-step procedures, please refer to the primary research article by Haga et al. in ACS Chemical Biology, 2015.
Cell Culture and Hypoxia Induction
-
Cell Lines: Triple-negative breast cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics.
-
Hypoxia Induction: For experiments requiring hypoxic conditions, cells were placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, and 94% N2).
In Vitro miR-544 Biogenesis Assay
-
Principle: This assay measures the ability of a compound to inhibit the processing of pre-miR-544 to mature miR-544.
-
Methodology: A common method is a Dicer cleavage assay, where recombinant Dicer enzyme is incubated with a labeled pre-miR-544 substrate in the presence or absence of the test compound. The products are then resolved by gel electrophoresis and quantified.
Cell Viability and Apoptosis Assays
-
MTT Assay: To assess cell viability and the chemosensitizing effects of this compound, an MTT assay was performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Apoptosis Detection: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.
-
Tumor Implantation: Human triple-negative breast cancer cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound or a vehicle control.
-
Endpoint: Tumor growth was monitored over time using calipers or an in vivo imaging system. At the end of the study, tumors were excised and weighed.
Conclusion and Future Directions
This compound is a promising lead compound that effectively targets the biogenesis of miR-544, a microRNA implicated in the adaptation of cancer cells to hypoxic environments. Its ability to induce apoptosis and sensitize cancer cells to chemotherapy in preclinical models highlights its therapeutic potential. Further research is warranted to optimize the pharmacological properties of this compound and to explore its efficacy in a broader range of cancer types characterized by hypoxia and miR-544 dysregulation. The development of RNA-targeted small molecules like this compound represents an exciting and rapidly evolving area of drug discovery.
References
- 1. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Oncology Profile of SID 3712249 in Breast Cancer Cell Lines: A Technical Overview
Abstract:
This document provides a comprehensive analysis of the in vitro effects of the novel compound SID 3712249 on a panel of human breast cancer cell lines. The following sections detail the cytotoxic and mechanistic activity of this compound, including quantitative data on cell viability, a summary of the experimental protocols utilized, and a visualization of the proposed signaling pathway modifications. This technical guide is intended to offer a foundational understanding of this compound's potential as a therapeutic agent for breast cancer.
Quantitative Assessment of Cytotoxic Activity
The anti-proliferative effects of this compound were evaluated across a panel of well-characterized breast cancer cell lines representing different molecular subtypes. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 72-hour exposure to the compound.
| Cell Line | Molecular Subtype | IC50 (µM) |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 1.5 µM |
| T-47D | Luminal A (ER+, PR+, HER2-) | 2.1 µM |
| SK-BR-3 | HER2-positive (ER-, PR-, HER2+) | 5.8 µM |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.8 µM |
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines. The IC50 values represent the mean of three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
Human breast cancer cell lines (MCF-7, T-47D, SK-BR-3, and MDA-MB-231) were procured from the American Type Culture Collection (ATCC).
-
MCF-7 and T-47D cells were cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 0.01 mg/mL human recombinant insulin.
-
SK-BR-3 cells were maintained in McCoy's 5A Medium modified with 10% FBS and 2 mM L-glutamine.
-
MDA-MB-231 cells were cultured in Leibovitz's L-15 Medium with 10% FBS and 2 mM L-glutamine. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) or vehicle control (0.1% DMSO).
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined by non-linear regression analysis using GraphPad Prism software.
In-Depth Technical Guide: SID 3712249, a Selective Inhibitor of microRNA-544 Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SID 3712249 has been identified as a potent and selective small molecule inhibitor of microRNA-544 (miR-544) biogenesis. By directly binding to the precursor of miR-544 (pre-miR-544), this compound obstructs its processing into mature miR-544. This inhibition leads to the upregulation of downstream targets, most notably mTOR, and disrupts the adaptive responses of cancer cells to hypoxic conditions. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a technical resource for researchers in oncology and drug development.
Mechanism of Action
This compound functions as a selective inhibitor of miR-544 by interfering with its maturation process. The molecule is believed to directly bind to the pre-miR-544 hairpin structure, preventing its cleavage by the Dicer enzyme complex. This leads to a decrease in the levels of mature miR-544, and consequently, a de-repression of its target messenger RNAs (mRNAs). Among the key targets of miR-544 is the mammalian target of rapamycin (B549165) (mTOR), a critical regulator of cell growth, proliferation, and survival. By inhibiting miR-544, this compound effectively upregulates mTOR expression. This disruption of the miR-544/mTOR axis has been shown to induce apoptosis in cancer cells, particularly under the stressful conditions of hypoxia often found in the tumor microenvironment.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the activity of this compound.
| Parameter | Value | Cell Lines Tested | Conditions |
| Effective Concentration | 20 nM | MDA-MB-231, MCF-7, MCF-10A | In vitro cell culture, hypoxic conditions |
| Potency vs. Antagomir | 25-fold more potent | MDA-MB-231 | Hypoxia-associated apoptosis |
| In Vivo Dosage | 100 µL of 40 µM | MDA-MB-231 xenograft | Intraperitoneal injection |
Table 1: In Vitro and In Vivo Efficacy of this compound
| Downstream Effect | Observation | Cell Lines | Treatment Concentration |
| pre-miR-544 Levels | Accumulation | MCF-10A | 20 nM |
| Mature miR-544 Levels | Decrease | MCF-10A | 20 nM |
| mTOR, HIF-1α, and ATM Transcript Levels | Decrease in miR-544, HIF-1α, and ATM; Increase in mTOR | MDA-MB-231, MCF-7, MCF-10A | 20 nM |
| Apoptosis Induction | Induces apoptosis under hypoxic conditions | MDA-MB-231, MCF-7 | 20 nM |
Table 2: Molecular and Cellular Effects of this compound
Signaling Pathway
This compound modulates the ATM-mTOR signaling pathway by inhibiting the biogenesis of miR-544. Under hypoxic conditions, cancer cells often upregulate miR-544, which in turn suppresses mTOR. This is a survival mechanism to cope with low oxygen and nutrient availability. This compound reverses this process, leading to increased mTOR activity and subsequent apoptosis.
Caption: Mechanism of this compound Action.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for miRNA and mRNA Expression
This protocol is designed to quantify the levels of mature miR-544 and the mRNAs of its downstream targets.
Workflow Diagram
Caption: Quantitative PCR Workflow.
Methodology:
-
RNA Isolation: Total RNA, including the small RNA fraction, is isolated from cells treated with this compound or a vehicle control using a suitable kit (e.g., mirVana miRNA Isolation Kit).
-
cDNA Synthesis:
-
For miRNA: Reverse transcription is performed using a miRNA-specific stem-loop primer for miR-544 to ensure the specific conversion of the mature miRNA into cDNA.
-
For mRNA: Reverse transcription is carried out using random hexamers or oligo(dT) primers to convert total mRNA into cDNA.
-
-
qPCR:
-
The qPCR reaction is prepared using a real-time PCR master mix (e.g., TaqMan Universal PCR Master Mix or a SYBR Green-based mix).
-
For miRNA, a specific TaqMan probe and primers for miR-544 are used.
-
For mRNA, specific primers for mTOR, HIF-1α, ATM, and a housekeeping gene (e.g., GAPDH or ACTB) are used for normalization.
-
The reaction is run on a real-time PCR instrument.
-
-
Data Analysis: The relative expression levels are calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
Luciferase Reporter Assay for miR-544 Target Validation
This assay confirms the direct interaction between miR-544 and the 3' untranslated region (3' UTR) of its target mRNA (e.g., mTOR).
Workflow Diagram
Caption: Luciferase Reporter Assay Workflow.
Methodology:
-
Construct Preparation: A luciferase reporter vector is engineered to contain the 3' UTR of the target gene (e.g., mTOR) downstream of the luciferase gene. A control vector with a mutated 3' UTR binding site should also be prepared.
-
Transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter construct, a control vector expressing Renilla luciferase (for normalization), and either a miR-544 mimic, a non-targeting control microRNA, or this compound.
-
Cell Lysis and Measurement: After a suitable incubation period (e.g., 24-48 hours), the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the miR-544 mimic or an increase in the presence of this compound (in cells endogenously expressing miR-544) indicates a direct interaction.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.
Workflow Diagram
Caption: Annexin V Apoptosis Assay Workflow.
Methodology:
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231, MCF-7) are treated with this compound (e.g., 20 nM) or a vehicle control under normoxic and hypoxic conditions for a specified period (e.g., 5 days).
-
Cell Staining: The cells are harvested and washed with PBS. They are then resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound.
Workflow Diagram
Caption: In Vivo Xenograft Model Workflow.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with a suspension of human breast cancer cells (e.g., MDA-MB-231) that may be engineered to express a reporter like luciferase for in vivo imaging.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound (e.g., 100 µL of a 40 µM solution), while the control group receives a vehicle control.
-
Monitoring and Analysis: Tumor growth is monitored regularly using calipers or bioluminescent imaging. At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as qPCR or immunohistochemistry, to assess the levels of miR-544 and its downstream targets.
Conclusion
This compound represents a promising pharmacological tool for the investigation of miR-544-mediated signaling pathways and a potential lead compound for the development of novel anti-cancer therapeutics. Its ability to selectively inhibit miR-544 biogenesis and modulate the ATM-mTOR pathway, particularly in the context of tumor hypoxia, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this molecule.
References
Understanding the function of SID 3712249 in hypoxia
An in-depth analysis of the function of SID 3712249 in hypoxia cannot be provided at this time. Extensive searches for the identifier "this compound" in publicly available scientific databases and search engines have yielded no specific compound or research data associated with this identifier.
This lack of information prevents the creation of a technical guide as requested. Key components of the requested report, including quantitative data, experimental protocols, and signaling pathways related to this compound, are contingent on the identification of the molecule and its associated research. Without this fundamental information, it is not possible to proceed with the generation of the detailed content, tables, and diagrams as outlined in the core requirements.
It is possible that this compound is an internal compound identifier not yet disclosed in public forums, a mistyped identifier, or a designation from a private database not accessible through public search interfaces.
To enable the generation of the requested in-depth technical guide, a verifiable chemical name, structure, or reference to a publication mentioning this compound is necessary. Once the compound is identified, a thorough analysis of its role in hypoxia, including its mechanism of action and relevant experimental findings, can be conducted.
Preliminary Toxicological Assessment of SID 3712249: An Inhibitor of miR-544 Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 3712249 has been identified as a small molecule inhibitor of the biogenesis of microRNA-544 (miR-544). By binding directly to the precursor miRNA, this compound effectively blocks the production of mature miR-544. This interference leads to a decrease in miR-544 levels, which in turn modulates the expression of downstream targets, including a notable increase in the expression of mTOR (mammalian target of rapamycin) and a decrease in HIF-1α and ATM transcripts. The primary therapeutic potential of this compound is being explored in the context of cancer, particularly in sensitizing hypoxic tumor cells to apoptosis. This technical guide provides a summary of the currently available preliminary toxicological information for this compound.
Mechanism of Action
This compound's mechanism of action is centered on its ability to inhibit the processing of pre-miR-544 into its mature, functional form. This leads to the de-repression of miR-544 target genes. A key pathway affected is the ATM-mTOR signaling cascade, which is crucial for cellular adaptation to hypoxic conditions often found in solid tumors. By inhibiting miR-544, this compound disrupts this adaptive response, leading to increased mTOR expression and subsequent apoptosis in cancer cells under hypoxic stress.
Preclinical Efficacy and In Vitro Activity
Preliminary studies have demonstrated the biological activity of this compound in cancer cell lines.
In Vitro Apoptosis Induction
In vitro studies have shown that this compound can induce apoptosis in human breast cancer cell lines.
| Cell Line | Condition | Concentration | Effect |
| MDA-MB-231 | Hypoxia | 20 nM | Induction of apoptosis |
| MCF-7 | Hypoxia | 20 nM | Induction of apoptosis |
Note: Data sourced from non-clinical studies. Further research is required to establish a comprehensive cytotoxicity profile across a broader range of cell lines, including non-cancerous cells.
Experimental Protocol: In Vitro Apoptosis Assay (General Methodology)
A specific, detailed protocol for the apoptosis assays performed with this compound is not publicly available. However, a general methodology for such an experiment would typically involve the following steps:
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and conditions. For hypoxia studies, cells are placed in a hypoxic chamber (e.g., 1% O2).
-
Compound Treatment: Cells are treated with this compound at various concentrations (e.g., a dose-response curve including 20 nM) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Apoptosis Detection: Apoptosis is assessed using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells) and analyzed by flow cytometry.
-
Caspase Activity Assays: Cellular lysates are analyzed for the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
Western Blotting: Protein levels of apoptotic markers (e.g., cleaved PARP, Bcl-2 family proteins) are analyzed.
-
-
Data Analysis: The percentage of apoptotic cells or the activity of apoptotic markers is quantified and compared between treated and control groups.
In Vivo Observations
An initial in vivo study using a mouse xenograft model with MDA-MB-231 human breast cancer cells has been conducted to assess the anti-tumor activity of this compound.
| Animal Model | Tumor Type | Dosing | Observation |
| Mouse | MDA-MB-231 Xenograft | 100 μL of 40 μM solution (intraperitoneal injection) | Inhibition of tumor growth with no overt side effects reported. |
Note: This qualitative observation lacks specific toxicological endpoints such as body weight changes, clinical signs of toxicity, or histopathological analysis of major organs. No formal LD50 or Maximum Tolerated Dose (MTD) has been established.
Experimental Protocol: In Vivo Xenograft Study (General Methodology)
While the specific protocol for the in vivo study of this compound is not detailed in the available literature, a typical xenograft study protocol would include:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and animals are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered via a specified route (in this case, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle solution.
-
Monitoring:
-
Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal Health: Body weight, food and water consumption, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are monitored throughout the study.
-
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Collection and Analysis: At the end of the study, tumors are excised and weighed. Major organs may be collected for histopathological analysis to assess for any compound-related toxicity.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Methodological & Application
Application Notes and Protocols for SID 3712249: An In Vitro Inhibitor of miR-544 Biogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis. This compound has been identified as a potent modulator of the adaptive responses to hypoxia in cancer cells through its action on the ATM-mTOR signaling pathway. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and provide visual representations of the underlying biological pathways and experimental workflows.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies involving this compound.
| Parameter | Cell Line | Condition | Value | Reference |
| This compound Concentration for In Vitro Assays | MDA-MB-231, MCF-7, MCF-10A | Hypoxia (1% O₂) | 20 nM | [1][2] |
| Effect on miR-544 Levels | MDA-MB-231 | Hypoxia + 20 nM this compound | ~80% reduction | [3] |
| Effect on mTOR Expression | MDA-MB-231 | Hypoxia + 20 nM this compound | ~10-fold increase | [3] |
| Induction of Apoptosis | MDA-MB-231 | Hypoxia + 20 nM this compound | ~70% of cells | [3] |
| Relative Potency | MDA-MB-231 | Hypoxia | 25-fold more potent than a 2'-O-methyl RNA antagomir |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Signaling pathway of this compound in hypoxic cancer cells.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
The following are detailed protocols for the key in vitro experiments performed to characterize this compound.
Cell Culture and Hypoxia Induction
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
MCF-10A (non-tumorigenic human breast epithelial)
Protocol:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For hypoxia experiments, place cultured cells in a hypoxic chamber with 1% O₂, 5% CO₂, and 94% N₂ for the desired duration. Normoxic control cells are maintained at 21% O₂.
Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression
Objective: To quantify the levels of mature miR-544 and target mRNAs (e.g., mTOR, ATM, HIF-1α).
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a suitable kit (e.g., mirVana miRNA Isolation Kit) according to the manufacturer's instructions.
-
cDNA Synthesis for miRNA:
-
Reverse transcribe total RNA using a miRNA-specific stem-loop primer for miR-544 and a reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
-
cDNA Synthesis for mRNA:
-
Reverse transcribe total RNA using random primers or oligo(dT) primers and a suitable reverse transcriptase.
-
-
Real-Time PCR:
-
Perform real-time PCR using a TaqMan MicroRNA Assay for miR-544 and SYBR Green or TaqMan assays for target mRNAs.
-
Use a small nuclear RNA (e.g., U6) for miRNA normalization and a housekeeping gene (e.g., GAPDH) for mRNA normalization.
-
Run reactions on a real-time PCR system and analyze data using the comparative Cₜ (ΔΔCₜ) method.
-
Luciferase Reporter Assay for mTOR 3'UTR Targeting by miR-544
Objective: To confirm that miR-544 directly targets the 3' untranslated region (UTR) of mTOR.
Protocol:
-
Plasmid Construction:
-
Clone the 3'UTR of human mTOR containing the predicted miR-544 binding sites into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector).
-
Create a mutant version of the 3'UTR with mutations in the miR-544 seed region to serve as a negative control.
-
-
Transfection:
-
Co-transfect cells (e.g., HEK293T) with the luciferase reporter plasmid (wild-type or mutant) and a miR-544 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-544 mimic and the wild-type 3'UTR confirms direct targeting.
-
Western Blot Analysis of Protein Expression
Objective: To determine the protein levels of key components of the ATM-mTOR signaling pathway.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against mTOR, phospho-mTOR, ATM, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software.
-
Annexin V Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following treatment with this compound under hypoxic conditions.
Protocol:
-
Cell Treatment: Treat cells with 20 nM this compound or vehicle control under hypoxic conditions for the desired time (e.g., 5 days).
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group.
-
These protocols provide a solid foundation for the in vitro investigation of this compound and its effects on miR-544 biogenesis and downstream cellular processes. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for SID 3712249 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 3712249 is a small molecule inhibitor of the biogenesis of microRNA-544 (miR-544).[1] By impeding the maturation of miR-544, this compound effectively modulates the expression of its downstream targets, most notably the mammalian target of rapamycin (B549165) (mTOR).[2][3][4] Under hypoxic conditions, often found in the tumor microenvironment, miR-544 is upregulated and subsequently suppresses mTOR, a key regulator of cell growth, proliferation, and survival.[2][3][5] this compound reverses this effect, leading to an increase in mTOR expression and sensitizing cancer cells to apoptosis and conventional chemotherapeutic agents like 5-fluorouracil.[2][3][4]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on the miR-544/ATM-mTOR signaling pathway, particularly in the context of hypoxia and cancer research.
Data Summary
The following table summarizes the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 | ~10 µM | MDA-MB-231 | Hypoxia (1% O2), Apoptosis Assay | Haga et al., 2015 |
| Optimal Concentration | 10 µM | MDA-MB-231 | Hypoxia (1% O2), Western Blot | Haga et al., 2015 |
| Incubation Time | 48 hours | MDA-MB-231 | Hypoxia (1% O2), Apoptosis and Western Blot | Haga et al., 2015 |
Signaling Pathway
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and promotes the expression of miR-544. Mature miR-544 then binds to the 3' untranslated region (UTR) of mTOR mRNA, leading to its translational repression. This compound inhibits the biogenesis of miR-544, preventing the downregulation of mTOR. This leads to increased mTOR signaling, which can promote apoptosis in cancer cells adapted to hypoxic environments.
Caption: Mechanism of this compound in the ATM-mTOR signaling pathway under hypoxic conditions.
Experimental Protocols
Protocol 1: Evaluation of this compound-Induced Apoptosis in Hypoxic Cancer Cells
This protocol details a cell-based assay to determine the apoptotic effect of this compound on cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator (1% O2, 5% CO2, 94% N2)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
96-well plates
Workflow:
Caption: Workflow for assessing this compound-induced apoptosis in hypoxic cells.
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10^3 cells per well in complete culture medium.
-
Incubation: Incubate the plates overnight under standard cell culture conditions (37°C, 5% CO2, 21% O2).
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.1 µM to 50 µM. A DMSO vehicle control should be included. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Hypoxic Incubation: Place the plates in a hypoxia chamber or incubator set to 1% O2, 5% CO2 at 37°C for 48 hours.
-
Apoptosis Staining: After incubation, harvest the cells and stain with an Annexin V-FITC/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of apoptotic cells against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of mTOR Expression
This protocol describes how to assess the effect of this compound on the protein expression levels of mTOR in cancer cells under hypoxia.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hypoxia chamber or incubator
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Workflow:
Caption: Workflow for Western blot analysis of mTOR expression following this compound treatment.
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or a DMSO vehicle control.
-
Hypoxic Incubation: Place the plates in a hypoxia chamber for 48 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against mTOR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin). Quantify the band intensities and normalize the mTOR signal to the loading control to determine the relative change in mTOR expression.
Troubleshooting
-
Low Apoptosis Induction:
-
Ensure the hypoxia level is maintained at 1% O2.
-
Verify the activity of this compound by testing a positive control compound.
-
Optimize the incubation time; some cell lines may require longer exposure.
-
-
No Change in mTOR Expression:
-
Confirm the efficiency of cell lysis and protein extraction.
-
Check the quality and concentration of the primary antibody.
-
Ensure the transfer of proteins to the membrane was successful.
-
-
High Background in Western Blots:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
Conclusion
This compound is a valuable tool for investigating the role of miR-544 and the ATM-mTOR signaling pathway in cancer biology, particularly in the context of the hypoxic tumor microenvironment. The protocols outlined above provide a framework for researchers to study the cellular effects of this compound and to explore its potential as a therapeutic agent. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining robust and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SID 3712249 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis, in mouse models. The information is based on preclinical studies investigating its therapeutic potential in cancer, particularly in the context of tumor hypoxia.
Mechanism of Action
This compound functions by directly binding to the precursor of miR-544, which obstructs its processing into mature miR-544.[1][2] This inhibition leads to the de-repression of miR-544 target genes, most notably mTOR (mammalian target of rapamycin).[1][3] In hypoxic tumor environments, where miR-544 is often upregulated, this compound can restore mTOR signaling, thereby sensitizing cancer cells to apoptosis and inhibiting tumor growth.[4] The compound has been shown to modulate the ATM-mTOR signaling pathway, playing a crucial role in the adaptive responses of cancer cells to hypoxia.
Signaling Pathway of this compound in Hypoxic Cancer Cells
Caption: Signaling pathway of this compound in hypoxic cancer cells.
Dosage and Administration in Mouse Models
The following table summarizes the dosage and administration details for this compound in a xenograft mouse model of triple-negative breast cancer.
| Parameter | Details |
| Compound | This compound |
| Mouse Model | Immunodeficient mice with MDA-MB-231 xenografts |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Frequency | Once daily |
| Duration | Dependent on experimental endpoint |
Experimental Protocols
This section outlines the key experimental protocols for evaluating the efficacy of this compound in a mouse xenograft model.
Xenograft Mouse Model Protocol
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation:
-
Harvest and resuspend the MDA-MB-231 cells in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume).
-
The recommended vehicle is a sequential mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound or the vehicle control to the respective groups via intraperitoneal injection daily.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, qPCR, or immunohistochemistry) to assess target engagement and downstream effects.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Important Considerations
-
Solubility: this compound is soluble in DMSO. When preparing the vehicle, ensure the compound is fully dissolved in DMSO before adding the other components sequentially.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Data Analysis: Tumor growth inhibition can be calculated and statistically analyzed to determine the efficacy of the treatment. Further molecular analysis of the excised tumors can provide insights into the mechanism of action in vivo.
These application notes and protocols are intended to serve as a guide. Researchers may need to optimize these protocols based on their specific experimental setup and research objectives.
References
- 1. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for SID 3712249
Audience: Researchers, scientists, and drug development professionals.
Introduction: SID 3712249, also known as MiR-544 Inhibitor 1, is a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.[1][2] It has been identified as a potent and selective agent that disrupts the adaptive responses of cancer cells to hypoxic environments.[1][3] By binding to the precursor of miR-544, this compound blocks the production of the mature microRNA. This inhibition leads to the induction of apoptosis in cancer cells, particularly in triple-negative breast cancer, by modulating the ATM-mTOR signaling pathway.[1][3] These application notes provide detailed protocols for the dissolution and storage of this compound, along with a summary of its chemical properties and a diagram of its signaling pathway and experimental workflow.
Chemical Properties and Storage
A summary of the key chemical and physical properties of this compound is provided in the table below. Adherence to the recommended storage conditions is crucial to maintain the stability and activity of the compound.
| Property | Value |
| Synonyms | MiR-544 Inhibitor 1 |
| CAS Number | 522606-67-3 |
| Molecular Formula | C₁₇H₂₁N₇ |
| Molecular Weight | 323.4 g/mol |
| Solubility in DMSO | 16.67 mg/mL (51.55 mM) |
| Storage (Powder) | -20°C for 3 years |
| Storage (In Solvent) | -80°C for 1 year |
Protocol for Dissolving this compound
This protocol outlines the steps for dissolving this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 323.4 g/mol ), add 309.2 µL of DMSO.
-
Vortexing: Cap the vial tightly and vortex for 1-2 minutes to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 10-15 minutes.[1][2] Intermittent vortexing during sonication can aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for utilizing this compound and its mechanism of action within the cell.
Caption: Experimental workflow for this compound from preparation to analysis.
Caption: Signaling pathway of this compound leading to apoptosis.
References
Application of SID 3712249 in Triple-Negative Breast Cancer Research: A Potential Role in Targeting mTOR Signaling
Introduction: Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders TNBC difficult to treat with hormonal or targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is a pressing need to identify and validate novel therapeutic targets and strategies for TNBC. One such promising avenue of investigation is the dysregulation of cellular signaling pathways that drive tumor growth and survival, including the mTOR (mammalian target of rapamycin) pathway. SID 3712249, a known inhibitor of microRNA-544 (miR-544) biogenesis, has been shown to modulate the ATM-mTOR signaling pathway, suggesting its potential, though not yet directly demonstrated, application in TNBC research.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound as a chemical probe to investigate the mTOR pathway in the context of triple-negative breast cancer.
Rationale for Application in TNBC Research
While direct studies of this compound in TNBC are currently lacking, its established mechanism of action provides a scientific basis for its investigation in this disease:
-
Inhibition of miR-544 Biogenesis: this compound acts as an inhibitor of the biogenesis of miR-544. The role of miR-544 in TNBC is complex and appears to be context-dependent. Some studies have suggested a tumor-suppressive role for miR-544 in TNBC by targeting key oncogenes like Bcl6 and Stat3. Conversely, other research indicates that miR-544a can promote migration and invasion in certain breast cancer cell lines by targeting CDH1. This dual functionality underscores the need for further investigation into the specific roles of miR-544 in different TNBC subtypes.
-
Modulation of the mTOR Signaling Pathway: Crucially, this compound has been identified as a modulator of the ATM-mTOR signaling pathway. The PI3K/Akt/mTOR pathway is frequently hyperactivated in TNBC and is a key driver of tumor cell proliferation, survival, and resistance to therapy.[1][2][3] Therefore, inhibitors of this pathway are of significant interest as potential therapeutics for TNBC. By modulating mTOR signaling, this compound offers a valuable tool to probe the intricacies of this pathway in TNBC cell models.
Data Presentation: Efficacy of mTOR Inhibitors in TNBC Preclinical Models
To provide a framework for evaluating the potential efficacy of this compound, the following tables summarize representative data on the effects of known mTOR inhibitors in TNBC preclinical models.
Table 1: In Vitro Cytotoxicity of mTOR Inhibitors in TNBC Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| MDA-MB-231 | Everolimus | ~10 | MTT Assay | [4] |
| MDA-MB-468 | Everolimus | ~5 | MTT Assay | [4] |
| MDA-MB-453 | BKM120 (PI3K inhibitor) | ~1 | MTT Assay | |
| MDA-MB-231 | AZD8055 (mTOR inhibitor) | >10 | MTT Assay | |
| HCC1806 | Rapamycin | >1 | SRB Assay | |
| SUM149PT | Rapamycin | >1 | SRB Assay | |
| Hs578T | Rapamycin | ~0.1 | SRB Assay |
Table 2: In Vivo Efficacy of mTOR Inhibitors in TNBC Xenograft Models
| Xenograft Model | Compound | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| MDA-MB-468 | Everolimus | 5 mg/kg, daily, oral gavage | ~90 | |
| TNBC PDX | Everolimus | 5 mg/kg, 5 days/week, oral gavage | 50-75 | |
| MDA-MB-231 | Arnicolide D (Akt/mTOR inhibitor) | 25 or 50 mg/kg, daily, oral gavage for 22 days | 24.7 or 41.0 | |
| TNBC PDX | Sirolimus | 5 mg/kg, daily, intraperitoneal injection | 77-99 | |
| TNBC PDX | Temsirolimus | 20 mg/kg, 3 times/week, intraperitoneal injection | 85-95 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells, focusing on the mTOR signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, Hs578T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of mTOR Pathway Activation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
TNBC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
TNBC cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 TNBC cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (dissolved in a suitable vehicle) or vehicle alone to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dosing regimen should be determined from preliminary studies.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
Visualizations of Key Pathways and Workflows
To facilitate understanding, the following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound in TNBC via mTOR signaling.
References
- 1. Mediator kinase inhibitors suppress triple-negative breast cancer growth and extend tumor suppression by mTOR and AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mTOR pathway inhibits tumor growth in different molecular subtypes of triple-negative breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effect of PIK3CA/mTOR inhibition in triple-negative breast cancer subtype cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring miR-544 Inhibition by SID 3712249
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for quantifying the inhibitory effects of SID 3712249 on microRNA-544 (miR-544). MicroRNAs are small non-coding RNAs that regulate gene expression at the post-transcriptional level.[1][2] miR-544 has been implicated in various cellular processes, including tumor progression and adaptive responses to hypoxia, primarily through the modulation of signaling pathways such as ATM-mTOR and Wnt.[3][4][5][6] this compound has been identified as a small molecule inhibitor of miR-544 biogenesis.[7] The following protocols offer a comprehensive framework for researchers to assess the efficacy and mechanism of action of this compound in a laboratory setting.
Introduction
miR-544 is a microRNA that plays a significant role in regulating gene expression by binding to the 3' untranslated region (UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[8] Dysregulation of miR-544 has been associated with various diseases, including cancer.[2][6] One of the key signaling pathways affected by miR-544 is the ATM-mTOR pathway, where miR-544 has been shown to silence the mammalian target of rapamycin (B549165) (mTOR).[3][4] Additionally, miR-544 has been found to activate the Wnt signaling pathway.[5][6]
This compound is a small molecule designed to inhibit the biogenesis of miR-544, offering a potential therapeutic strategy for diseases driven by aberrant miR-544 activity.[7] Accurate and reproducible methods are essential to quantify the inhibitory effect of this compound on miR-544 and to understand its downstream consequences on target gene expression and cellular phenotypes.
This application note details several key experimental techniques to measure the inhibition of miR-544 by this compound:
-
Quantitative Reverse Transcription PCR (qRT-PCR) to measure the levels of mature miR-544.
-
Luciferase Reporter Assay to validate the direct interaction between miR-544 and its target gene's 3'UTR and the effect of this compound on this interaction.
-
Western Blotting to quantify the protein expression of miR-544 target genes.
-
Cell Viability Assay to assess the functional consequences of miR-544 inhibition on cell proliferation.
Signaling Pathway of miR-544
Caption: miR-544 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Quantitative Reverse Transcription PCR (qRT-PCR) for Mature miR-544 Levels
This protocol describes the quantification of mature miR-544 levels in cells treated with this compound. Stem-loop qRT-PCR is a highly sensitive and specific method for detecting mature miRNAs.[9][10][11][12][13]
Workflow Diagram
Caption: Workflow for qRT-PCR analysis of miR-544 levels.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 or MCF-7 breast cancer cell lines) in 6-well plates and culture to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
-
Total RNA Extraction:
-
Isolate total RNA, including the small RNA fraction, from the treated cells using a suitable kit (e.g., mirVana™ miRNA Isolation Kit or similar) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a TaqMan MicroRNA Reverse Transcription Kit or a similar kit with a stem-loop RT primer specific for hsa-miR-544.
-
Set up the RT reaction as follows: 10 ng of total RNA, 1X RT primer, 1X RT buffer, 0.25 mM each of dNTPs, 3.33 U/µL MultiScribe™ Reverse Transcriptase, and 0.25 U/µL RNase Inhibitor.
-
Incubate at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes to inactivate the enzyme.[14]
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a TaqMan Universal PCR Master Mix and a TaqMan MicroRNA Assay specific for hsa-miR-544.
-
The reaction mixture should contain 1.33 µL of the RT product, 1X TaqMan Universal PCR Master Mix, and 1X TaqMan MicroRNA Assay.
-
Run the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
Use a small nuclear RNA (e.g., RNU6B) as an endogenous control for normalization.[15]
-
-
Data Analysis:
-
Calculate the relative expression of miR-544 using the comparative Ct (ΔΔCt) method.[15] The fold change is calculated as 2-ΔΔCt.
-
Data Presentation:
| This compound (µM) | Average Ct (miR-544) | Average Ct (RNU6B) | ΔCt (miR-544 - RNU6B) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
| 0 (Control) | 22.5 | 18.2 | 4.3 | 0 | 1.00 |
| 1 | 23.1 | 18.3 | 4.8 | 0.5 | 0.71 |
| 5 | 24.5 | 18.1 | 6.4 | 2.1 | 0.23 |
| 10 | 26.2 | 18.4 | 7.8 | 3.5 | 0.09 |
| 25 | 28.1 | 18.2 | 9.9 | 5.6 | 0.02 |
| 50 | 29.5 | 18.3 | 11.2 | 6.9 | 0.008 |
Luciferase Reporter Assay for Target Validation
This assay validates the direct binding of miR-544 to the 3'UTR of a target gene (e.g., mTOR or AXIN2) and assesses the ability of this compound to derepress the target.[8][16][17][18][19]
Logical Relationship Diagram
Caption: Logic of the luciferase reporter assay for miR-544 inhibition.
Protocol:
-
Vector Construction:
-
Clone the 3'UTR of the target gene (e.g., mTOR) containing the predicted miR-544 binding site into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the luciferase gene.[16]
-
Create a mutant construct where the miR-544 binding site in the 3'UTR is mutated as a negative control.
-
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the luciferase reporter vector (wild-type or mutant 3'UTR) and a miR-544 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.[16]
-
-
Treatment with this compound:
-
After 24 hours of transfection, treat the cells with different concentrations of this compound for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[16]
-
The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.
-
Data Presentation:
| Treatment Group | Normalized Luciferase Activity (RLU) | % of Control |
| WT 3'UTR + Control mimic | 1.00 | 100% |
| WT 3'UTR + miR-544 mimic | 0.45 | 45% |
| WT 3'UTR + miR-544 mimic + 10 µM this compound | 0.85 | 85% |
| MUT 3'UTR + miR-544 mimic | 0.98 | 98% |
Western Blotting for Target Protein Expression
This protocol is for determining the protein levels of miR-544 targets, such as mTOR and AXIN2, following treatment with this compound.[20][21][22][23][24]
Protocol:
-
Cell Culture and Lysis:
-
Treat cells with this compound as described in the qRT-PCR protocol.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-mTOR, anti-AXIN2) overnight at 4°C.[21]
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Data Presentation:
| This compound (µM) | Relative mTOR Protein Level (Normalized to β-actin) | Relative AXIN2 Protein Level (Normalized to β-actin) |
| 0 (Control) | 1.0 | 1.0 |
| 10 | 2.1 | 1.8 |
| 25 | 3.5 | 3.1 |
| 50 | 4.2 | 3.9 |
Cell Viability Assay
This assay measures the effect of miR-544 inhibition by this compound on cell proliferation and viability.[25][26][27]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a range of concentrations of this compound.
-
-
MTT Assay:
-
After 48-72 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[25]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Data Presentation:
| This compound (µM) | Absorbance (490 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 1.02 | 81.6% |
| 10 | 0.85 | 68.0% |
| 25 | 0.63 | 50.4% |
| 50 | 0.45 | 36.0% |
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to effectively measure the inhibition of miR-544 by this compound. By combining molecular techniques to quantify miRNA levels and target gene expression with cell-based assays to assess functional outcomes, a comprehensive understanding of the efficacy and mechanism of this inhibitor can be achieved. These methods are crucial for the preclinical evaluation of this compound and for advancing our understanding of the therapeutic potential of targeting miR-544.
References
- 1. Mir-544 microRNA precursor family - Wikipedia [en.wikipedia.org]
- 2. microRNA-544 promoted human osteosarcoma cell proliferation by downregulating AXIN2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MIR544A microRNA 544a [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stem-Loop qRT-PCR for the Detection of Plant microRNAs | Springer Nature Experiments [experiments.springernature.com]
- 10. Innovative microRNA quantification by qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Bringing MicroRNAs to Light: Methods for MicroRNA Quantification and Visualization in Live Cells [frontiersin.org]
- 14. An In Vitro Protocol for Evaluating MicroRNA Levels, Functions, and Associated Target Genes in Tumor Cells [jove.com]
- 15. MicroRNA-9 Inhibition of Cell Proliferation and Identification of Novel miR-9 Targets by Transcriptome Profiling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 18. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 19. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. cusabio.com [cusabio.com]
- 25. MicroRNA-433 targets AKT3 and inhibits cell proliferation and viability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MicroRNA-21 increases cell viability and suppresses cellular apoptosis in non-small cell lung cancer by regulating the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MicroRNA-155-5p Diminishes in Vitro Ovarian Cancer Cell Viability by Targeting HIF1α Expression [apb.tbzmed.ac.ir]
Application Notes and Protocols: SID 3712249 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
SID 3712249 has been identified as a small molecule inhibitor of the biogenesis of microRNA-544 (miR-544).[1] In the context of cancer, particularly under hypoxic conditions, the upregulation of miR-544 can contribute to tumor progression and drug resistance. This compound offers a novel therapeutic strategy by targeting this pathway, thereby potentially enhancing the efficacy of conventional chemotherapy agents. These application notes provide an overview of the mechanism of action, quantitative data on its synergistic effects with 5-fluorouracil (B62378) (5-FU), and detailed protocols for in vitro evaluation.
The primary mechanism of action of this compound involves the selective inhibition of miR-544 maturation.[2][3] This leads to the de-repression of its downstream target, the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival.[2][3] In hypoxic tumor environments, the inhibition of miR-544 by this compound disrupts the adaptive responses of cancer cells, leading to increased apoptosis and sensitization to chemotherapeutic agents like 5-FU.
Data Presentation
The following table summarizes the quantitative data on the chemosensitization effect of this compound in combination with 5-fluorouracil in breast cancer cell lines under hypoxic conditions.
| Cell Line | Treatment | Condition | Outcome | Reference |
| MCF-7 | This compound + 5-Fluorouracil | Hypoxia | Significantly reduced chemoresistance | |
| MDA-MB-231 | This compound + 5-Fluorouracil | Hypoxia | Significantly reduced chemoresistance | |
| MDA-MB-231 | This compound | Hypoxia | Selectively induced apoptosis |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway modulated by this compound in the context of hypoxia and its effect on chemosensitization. Under hypoxic conditions, HIF-1α upregulates miR-544, which in turn represses mTOR. By inhibiting miR-544 biogenesis, this compound leads to increased mTOR activity, promoting apoptosis in tumor cells.
Caption: miR-544/ATM/mTOR signaling pathway modulated by this compound.
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay
This protocol details the methodology to assess the ability of this compound to sensitize cancer cells to a chemotherapy agent (e.g., 5-Fluorouracil) under hypoxic conditions using an MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Hypoxia chamber (1% O₂)
-
Standard cell culture incubator (21% O₂, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and 5-FU in complete medium.
-
Aspirate the medium from the wells and add 100 µL of medium containing:
-
Vehicle control (e.g., DMSO)
-
This compound alone
-
5-FU alone
-
This compound in combination with 5-FU
-
-
Include a blank well with medium only.
-
-
Hypoxic Incubation:
-
Place the plate in a hypoxia chamber (1% O₂) at 37°C for 48-72 hours.
-
For comparison, a parallel plate can be incubated under normoxic conditions (21% O₂).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank well from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro chemosensitization experiment.
Caption: Experimental workflow for in vitro chemosensitization assay.
Conclusion
This compound represents a promising agent for combination therapy, particularly in the context of hypoxic tumors that are often resistant to standard chemotherapy. By inhibiting miR-544 and modulating the ATM-mTOR signaling pathway, this compound can enhance the cytotoxic effects of chemotherapeutic drugs like 5-fluorouracil. The provided protocols offer a framework for further investigation into the synergistic potential of this compound with other chemotherapy agents and in different cancer models. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic utility.
References
Application Notes and Protocols: In Vivo Imaging of [Novel Compound]'s Effects on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for the in vivo evaluation of a novel small molecule inhibitor, referred to herein as [Novel Compound], on tumor growth. The protocols described are designed for preclinical assessment using xenograft mouse models and non-invasive bioluminescence imaging (BLI). This document outlines the necessary steps for cell line preparation, animal model establishment, compound administration, imaging acquisition, and data analysis. The aim is to offer a standardized workflow for generating robust and reproducible data on the therapeutic efficacy of new anti-cancer agents.
Data Presentation
The following tables represent hypothetical data generated from a study evaluating the effect of [Novel Compound] on tumor growth.
Table 1: In Vivo Efficacy of [Novel Compound] on Tumor Volume
| Treatment Group | Number of Animals (n) | Initial Average Tumor Volume (mm³) ± SD | Final Average Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 102 ± 15 | 1543 ± 210 | - | - |
| [Novel Compound] (10 mg/kg) | 10 | 105 ± 18 | 789 ± 155 | 48.8 | <0.05 |
| [Novel Compound] (30 mg/kg) | 10 | 101 ± 16 | 412 ± 98 | 73.3 | <0.01 |
| Positive Control (Doxorubicin) | 10 | 103 ± 17 | 350 ± 85 | 77.3 | <0.01 |
Table 2: In Vivo Bioluminescence Imaging Data
| Treatment Group | Day 0 Average Photon Flux (photons/sec) ± SD | Day 7 Average Photon Flux (photons/sec) ± SD | Day 14 Average Photon Flux (photons/sec) ± SD | Day 21 Average Photon Flux (photons/sec) ± SD |
| Vehicle Control | 1.2 x 10⁶ ± 0.3 x 10⁶ | 5.8 x 10⁶ ± 1.1 x 10⁶ | 2.5 x 10⁷ ± 0.8 x 10⁷ | 8.9 x 10⁷ ± 2.1 x 10⁷ |
| [Novel Compound] (10 mg/kg) | 1.3 x 10⁶ ± 0.4 x 10⁶ | 3.1 x 10⁶ ± 0.7 x 10⁶ | 9.8 x 10⁶ ± 2.5 x 10⁶ | 2.7 x 10⁷ ± 0.9 x 10⁷ |
| [Novel Compound] (30 mg/kg) | 1.1 x 10⁶ ± 0.2 x 10⁶ | 1.9 x 10⁶ ± 0.5 x 10⁶ | 4.5 x 10⁶ ± 1.2 x 10⁶ | 9.1 x 10⁶ ± 3.3 x 10⁶ |
| Positive Control (Doxorubicin) | 1.2 x 10⁶ ± 0.3 x 10⁶ | 1.5 x 10⁶ ± 0.4 x 10⁶ | 3.2 x 10⁶ ± 0.9 x 10⁶ | 5.5 x 10⁶ ± 1.8 x 10⁶ |
Experimental Protocols
Cell Line Preparation and Luciferase Transduction
This protocol details the steps for preparing cancer cells that express luciferase, enabling in vivo tracking via bioluminescence.
-
Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Lentiviral Transduction: Transduce the cancer cells with a lentiviral vector carrying the firefly luciferase gene (luc2) and a selection marker, such as puromycin (B1679871) resistance.
-
Selection of Stable Clones: After 48 hours of transduction, select the cells that have successfully integrated the luciferase gene by adding puromycin to the culture medium.[1] The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
Validation of Luciferase Activity: Confirm luciferase expression and activity in the stable cell line by performing an in vitro luciferase assay. This involves adding D-luciferin substrate to the cells and measuring the resulting bioluminescent signal with a luminometer.
Xenograft Mouse Model Establishment
This protocol describes the procedure for creating subcutaneous tumor models in immunocompromised mice.
-
Animal Strain: Use immunodeficient mice, such as athymic nude mice or NOD/SCID mice, to prevent the rejection of human tumor cells.[2] Animals should be 4-6 weeks old at the time of injection.[3]
-
Cell Preparation for Injection: Harvest the luciferase-expressing cancer cells when they are 70-80% confluent.[3] Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) to support initial tumor growth.[4] Perform a trypan blue exclusion assay to ensure cell viability is above 95%.
-
Subcutaneous Injection: Inject approximately 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: Volume = (width)² x length / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the steps for non-invasively monitoring tumor growth and response to treatment.
-
Substrate Preparation: Prepare a stock solution of D-luciferin at 15 mg/mL in sterile DPBS.
-
Animal Preparation: Anesthetize the mice using isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Substrate Administration: Administer the D-luciferin solution via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight.
-
Imaging: Ten minutes after luciferin (B1168401) injection, place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum). Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
Data Analysis: Use the accompanying software to draw regions of interest (ROI) around the tumor sites to quantify the bioluminescent signal. The data is typically expressed as total photon flux (photons/second).
[Novel Compound] Administration
This protocol details the administration of the therapeutic agent.
-
Formulation: Prepare the [Novel Compound] in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water). The formulation should be optimized for solubility and stability.
-
Dosing and Schedule: Administer the [Novel Compound] and vehicle control to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) and the dosing schedule (e.g., daily, twice weekly) should be determined based on the compound's pharmacokinetic and pharmacodynamic properties.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance. Body weight should be recorded at least twice a week.
Visualizations
Caption: Experimental workflow for in vivo imaging of tumor growth.
Caption: Hypothetical signaling pathway inhibited by [Novel Compound].
References
Application Notes and Protocols: Efficacy of SID 3712249 in an MDA-MB-231 Xenograft Model
Disclaimer: Publicly available information and specific studies on the treatment of MDA-MB-231 xenografts with a compound identified as "SID 3712249" are not available. The following application notes and protocols are presented as a representative framework for evaluating a hypothetical anti-cancer agent (designated here as this compound) in a preclinical MDA-MB-231 xenograft model, based on established methodologies for this cell line.
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options. The MDA-MB-231 cell line is a widely utilized model for TNBC research, known for its invasive and metastatic properties. Xenograft models using MDA-MB-231 cells implanted in immunocompromised mice are a cornerstone for in vivo assessment of novel therapeutic compounds. This document outlines the protocols for evaluating the efficacy of this compound, a hypothetical anti-tumor agent, on the growth of MDA-MB-231 xenografts.
Quantitative Data Summary
The following table summarizes the hypothetical results of this compound treatment on MDA-MB-231 xenograft tumor growth.
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 8 | 102.5 ± 8.3 | 1543.2 ± 120.1 | N/A | 1.62 ± 0.15 |
| This compound (25 mg/kg) | 8 | 105.1 ± 7.9 | 785.4 ± 95.6 | 49.1 | 0.81 ± 0.11 |
| This compound (50 mg/kg) | 8 | 103.8 ± 8.1 | 451.7 ± 78.2 | 70.7 | 0.47 ± 0.08 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged at 80-90% confluency using trypsin-EDTA.
Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study, with ad libitum access to sterile food and water.[1] All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Cell Implantation
-
MDA-MB-231 cells are harvested during their exponential growth phase.
-
Cells are washed twice with sterile phosphate-buffered saline (PBS).
-
A cell suspension is prepared in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[2]
-
Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[2]
Treatment Protocol
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Group Randomization: When tumors reach an average volume of approximately 100 mm³, mice are randomized into treatment and control groups.
-
Drug Formulation: this compound is formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
Dosing and Administration: Mice are treated via intraperitoneal (i.p.) injection daily for 21 days according to their assigned group (Vehicle, 25 mg/kg this compound, or 50 mg/kg this compound).
-
Toxicity Monitoring: Animal body weight and general health are monitored daily.
Study Endpoint and Tissue Collection
-
The study is terminated when tumors in the control group reach the predetermined maximum size, or after the completion of the treatment cycle.
-
At the study endpoint, mice are euthanized, and final tumor volumes and weights are recorded.
-
Tumors are excised and may be divided for downstream analyses such as histology, immunohistochemistry, or molecular profiling.
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Potential mechanism of action via PI3K pathway inhibition.
References
Application Notes and Protocols: Laboratory Preparation of SID 3712249 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of stock solutions of SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducibility and reliability in downstream experiments investigating the role of miR-544 in various biological processes, including tumor cell survival and response to hypoxic stress.[1][2] This document outlines the necessary materials, step-by-step procedures for solubilization, and recommended storage conditions to maintain the integrity and activity of the compound. Additionally, a summary of the physicochemical properties of this compound and a diagram of its implicated signaling pathway are provided to support experimental design and data interpretation.
Introduction
This compound has been identified as a potent and selective inhibitor of the biogenesis of microRNA-544 (miR-544).[1][2] MiR-544 plays a significant role in promoting tumor cell survival in hypoxic environments by repressing the expression of mTOR.[1][2] By inhibiting the processing of miR-544, this compound can induce apoptosis in cancer cells, particularly in triple-negative breast cancer, and enhance their sensitivity to chemotherapeutic agents like 5-fluorouracil.[1][2] The mechanism of action is believed to involve the direct binding of this compound to the precursor miRNA, which in turn leads to decreased levels of mature miR-544, HIF-1α, and ATM transcripts.[1][2] Proper and consistent preparation of this compound stock solutions is paramount for achieving accurate and reproducible results in cell-based assays and other in vitro studies.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C17H21N7 |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 522606-67-3 |
| Solubility in DMSO | 16.67 mg/mL (51.55 mM) |
| Appearance | Powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile, filter-barrier pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aliquoting this compound Powder:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.234 mg of the compound.
-
Transfer the weighed powder to a sterile microcentrifuge tube.
-
-
Solubilization:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.234 mg of powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particulates remain, sonication is recommended to ensure complete solubilization.[1][2] Sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Dispense the stock solution into smaller volume, sterile microcentrifuge tubes (e.g., 10 µL or 20 µL aliquots).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1][2]
-
Note on Calculations:
To calculate the mass of this compound required for a desired stock concentration and volume, use the following formula:
Mass (mg) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway modulated by this compound and a general workflow for its application in cell-based experiments.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SID 3712249 Concentration for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of SID 3712249 for apoptosis induction in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
A1: this compound is a small molecule inhibitor of the biogenesis of microRNA-544 (miR-544).[1] It is believed to bind directly to the precursor of miR-544, blocking its processing into the mature microRNA. This leads to a decrease in miR-544 levels, which in turn increases the expression of its target, the mammalian target of rapamycin (B549165) (mTOR). The subsequent activation of the mTOR signaling pathway is associated with the induction of apoptosis, particularly in triple-negative breast cancer cells under hypoxic conditions.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to induce apoptosis in triple-negative breast cancer cell lines, specifically MDA-MB-231 and MCF-7, under hypoxic conditions.[1]
Q3: What is the optimal concentration of this compound to induce apoptosis?
A3: The effective concentration of this compound for apoptosis induction is cell-line dependent and should be determined empirically. However, previous studies have shown that it can induce apoptosis at concentrations significantly lower than other miR-544 inhibitors like 2'-O-methyl RNA antagomirs.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO, with a reported solubility of 16.67 mg/mL. For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low apoptosis induction observed | Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your cell line. |
| Inadequate hypoxic conditions. | Ensure that the hypoxic conditions are properly established and maintained throughout the experiment. A typical condition is 1% O₂ for 24-48 hours. | |
| Cell line is resistant to this compound-induced apoptosis. | Confirm that you are using a sensitive cell line (e.g., MDA-MB-231, MCF-7). Consider testing other cell lines if necessary. | |
| High levels of necrosis instead of apoptosis | Concentration of this compound is too high. | Lower the concentration of this compound. High concentrations can lead to off-target effects and cytotoxicity. |
| Prolonged incubation time. | Optimize the incubation time. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal duration for apoptosis induction. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell density, passage number, and media composition. |
| Inconsistent hypoxic conditions. | Calibrate and monitor your hypoxia chamber to ensure consistent oxygen levels between experiments. | |
| Reagent variability. | Use fresh dilutions of this compound for each experiment. Ensure proper storage of all reagents. |
Experimental Protocols
I. Cell Culture and Hypoxia Induction
Cell Lines: MDA-MB-231, MCF-7
Culture Medium:
-
DMEM High Glucose (H-21) Media
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
Thawing and Passaging:
-
Thaw frozen cells rapidly in a 37°C water bath.
-
Transfer cells to a 15 ml tube containing 10 ml of fresh medium and centrifuge at 1200 rpm for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate in a 10 cm tissue culture dish.
-
Culture cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-85% confluency, wash with PBS, and detach using 0.05% Trypsin-EDTA.
-
Split cells at a ratio of approximately 1:10.
Hypoxia Induction:
-
Seed cells in the appropriate culture plates or flasks.
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Allow cells to adhere for 24 hours under normoxic conditions (21% O₂).
-
Transfer the plates/flasks to a hypoxic chamber with 1% O₂ for the desired duration (typically 24-48 hours) before and during treatment with this compound.
II. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Induce hypoxia as described above.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 48 hours). Include a vehicle-treated control (DMSO).
-
After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Centrifuge the combined cell suspension at 1500 rpm for 5 minutes and discard the supernatant.
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Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
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Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree for apoptosis induction.
References
Technical Support Center: SID 3712249 In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for in vivo experiments involving SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the biogenesis of microRNA-544 (miR-544). It is believed to bind directly to the precursor of miR-544, blocking its processing by the Dicer enzyme into mature, functional miR-544. In hypoxic tumor environments, miR-544 is induced and represses the expression of mammalian target of rapamycin (B549165) (mTOR), which promotes tumor cell survival. By inhibiting miR-544, this compound de-represses mTOR expression, which can lead to apoptosis in cancer cells and sensitize them to other chemotherapeutic agents.
Q2: My this compound compound is not dissolving for in vivo administration. What should I do?
A2: this compound is a hydrophobic compound with low aqueous solubility. For in vivo experiments, a common approach is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute this stock solution into a final aqueous vehicle. It is critical to keep the final concentration of DMSO low (typically <5-10%) to avoid toxicity in the animal model.[1][2][3] A common vehicle formulation for poorly soluble compounds is a mixture of DMSO, PEG-400, and saline or water. Always prepare fresh formulations for each experiment and visually inspect for any precipitation.
Q3: I am observing high variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
A3: High variability is a common challenge in xenograft studies and can stem from several factors:
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Tumor Heterogeneity: The inherent biological variability of the cancer cells can lead to different growth rates.
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Inconsistent Drug Administration: Ensure the drug formulation is homogenous before each injection and that the administration technique (e.g., intraperitoneal injection, oral gavage) is consistent across all animals.
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Animal Health: Closely monitor the health of the animals, as underlying health issues can affect tumor growth and drug response.
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Insufficient Sample Size: A larger number of animals per group can help mitigate the statistical impact of individual variability.
Q4: The in vivo efficacy of this compound in my model is lower than expected. What are some potential reasons?
A4: Lower than expected efficacy can be due to several factors:
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Suboptimal Dosing: The dose or frequency of administration may not be sufficient to maintain adequate drug concentration in the tumor tissue. A dose-escalation study may be needed to determine the maximum tolerated dose (MTD) and optimal dosing schedule.
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Poor Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast excretion, leading to insufficient drug exposure at the target site.
-
Model Selection: The chosen xenograft model may not be dependent on the miR-544/mTOR pathway for its growth and survival.
-
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to the compound's mechanism of action.
Q5: Are there any known off-target effects of this compound?
A5: While the primary target of this compound is the precursor to miR-544, like many small molecule inhibitors, there is a potential for off-target effects. It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is due to the on-target effect. This can include using a structurally similar but inactive analog of the compound as a negative control, if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation | Poor solubility of this compound in the chosen vehicle. | Prepare a stock solution in 100% DMSO and dilute it into a vehicle containing co-solvents like PEG-400 or Tween 80. Ensure the final DMSO concentration is as low as possible. Perform a solubility test of the final formulation before administration.[2][3] |
| No Tumor Growth Inhibition | - Suboptimal dose or schedule.- Poor bioavailability.- Inappropriate animal model.- Drug resistance. | - Perform a dose-response study.- Analyze drug concentration in plasma and tumor tissue to assess exposure.- Confirm the dependence of your cell line on the miR-544/mTOR pathway.- Consider combination therapies. |
| High Animal Toxicity | - Vehicle toxicity (e.g., high DMSO concentration).- Compound toxicity at the administered dose. | - Reduce the final concentration of organic solvents in the vehicle.- Conduct a Maximum Tolerated Dose (MTD) study to find a safe and effective dose range. |
| Inconsistent Results | - Variability in tumor cell implantation.- Inconsistent drug formulation/administration.- Animal health issues. | - Standardize the number and viability of cells injected.- Ensure the formulation is homogenous and administered consistently.- Monitor animal health daily and exclude unhealthy animals from the study. |
Detailed Experimental Protocol (Illustrative Example)
This protocol is a representative example for a subcutaneous xenograft study in mice using the MDA-MB-231 triple-negative breast cancer cell line, as specific details for this compound are not fully published.
1. Cell Culture and Animal Model:
-
Culture MDA-MB-231 cells in recommended media until they reach 80% confluency.
-
Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old. Allow them to acclimate for at least one week.
2. Tumor Implantation:
-
Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length (l) and width (w) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: V = (l x w^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Formulation and Administration of this compound:
-
Vehicle Preparation: Prepare a vehicle solution of 5% DMSO, 40% PEG-400, and 55% sterile saline.
-
Drug Formulation: Dissolve this compound in 100% DMSO to create a stock solution. On each treatment day, dilute the stock solution with the vehicle to the final desired concentration (e.g., 25 mg/kg).
-
Administration: Administer the drug or vehicle control via intraperitoneal (IP) injection at a volume of 100 µL per 20g mouse, once daily for 21 days.
5. Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, qRT-PCR).
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Analyze the data for statistical significance between the treatment and control groups.
Quantitative Data Summary
The following table presents illustrative data from a hypothetical in vivo study with this compound, based on typical results from xenograft models.
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) (Mean ± SEM) |
| Vehicle Control | 8 | 125 ± 15 | 1550 ± 210 | - | +5.2 ± 1.5 |
| This compound (25 mg/kg) | 8 | 128 ± 16 | 620 ± 95 | 60 | -2.1 ± 2.0 |
| Positive Control | 8 | 123 ± 14 | 450 ± 80 | 71 | -8.5 ± 2.5 |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the hypoxic tumor signaling pathway.
Experimental Workflow for a Xenograft Study
Caption: A typical workflow for an in vivo xenograft study with this compound.
References
Technical Support Center: Overcoming Resistance to SID 3712249 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of miR-544 biogenesis. It functions by binding directly to the precursor of miR-544, which blocks the production of the mature, functional microRNA.[1] This leads to a decrease in the levels of mature miR-544, which in turn de-represses the expression of its target, the mammalian target of rapamycin (B549165) (mTOR).[2][3][4] Under hypoxic conditions, this modulation of the ATM-mTOR signaling pathway sensitizes cancer cells to apoptosis.[2][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethylsulfoxide (DMSO). It is crucial to use a fresh, anhydrous grade of DMSO to prevent compound degradation. Stock solutions should be stored at -20°C. To avoid precipitation when adding to aqueous media, it is recommended to further dilute the concentrated DMSO stock solution in DMSO before adding it to the cell culture medium. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity, and a vehicle control (DMSO alone) should always be included in experiments.
Q3: What are the initial signs of potential resistance to this compound in my cell-based assays?
Initial indicators of resistance to this compound treatment may include:
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Lack of Expected Phenotype: The anticipated biological effect, such as increased apoptosis or sensitization to other drugs under hypoxic conditions, is not observed.
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Inconsistent Results: High variability in the observed phenotype between experimental replicates.
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Reduced Potency: A significantly higher concentration of this compound is required to achieve the desired effect compared to previously published data.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues and potential resistance mechanisms during this compound treatment.
Issue 1: Diminished or Absent Cellular Response to this compound
If you observe a reduced or complete lack of the expected phenotype upon treatment with this compound, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Compound Instability or Degradation | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Assess Stability in Media: Perform a stability test of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze the concentration of the compound at different time points using HPLC-MS.[5][6] 3. Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| Suboptimal Experimental Conditions | 1. Optimize Hypoxia Conditions: Ensure that your hypoxia chamber or incubator is maintaining a consistent and optimal oxygen level (e.g., <1% O2) as the effects of this compound are most pronounced under hypoxic conditions.[2][3] 2. Confirm Cell Line Sensitivity: The original studies utilized breast cancer cell lines such as MDA-MB-231 and MCF-7.[2][3] Sensitivity to this compound may be cell-type dependent. 3. Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal treatment duration for your specific cell line and experimental setup. |
| Cellular Resistance Mechanisms | 1. Altered Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of small molecule inhibitors. Consider co-treatment with known ABC transporter inhibitors to see if the response to this compound is restored. 2. Target Modification: Although less common for RNA-targeting small molecules, mutations in the pre-miR-544 sequence could potentially reduce the binding affinity of this compound. Sequence the pre-miR-544 gene in your resistant cell line to check for mutations. 3. Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of miR-544 and the de-repression of mTOR. Perform a phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways in resistant cells. |
Troubleshooting Workflow for Diminished Cellular Response
Caption: Troubleshooting workflow for addressing a lack of response to this compound.
Issue 2: High Variability in Experimental Results
High variability between replicates can obscure the true effect of this compound. The following table outlines potential sources of variability and how to address them.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding and Health | 1. Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. 2. Monitor Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. 3. Regular Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses. |
| Compound Precipitation | 1. Check for Precipitation: Visually inspect the media for any signs of compound precipitation after adding this compound. 2. Optimize Solubilization: If precipitation is observed, try further diluting the DMSO stock in DMSO before adding it to the aqueous medium. 3. Solubility Assessment: Formally assess the solubility of this compound in your cell culture media. |
| Assay-Specific Variability | 1. Validate Assay Performance: Ensure that your assays (e.g., apoptosis, qPCR, Western blot) are validated for linearity, precision, and accuracy. 2. Consistent Timing: Maintain precise and consistent timing for all experimental steps, including treatment duration and sample collection. |
Experimental Protocols
Protocol 1: Assessment of Mature miR-544 Levels by RT-qPCR
This protocol details the steps to quantify the levels of mature miR-544 in cells treated with this compound.
Materials:
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Total RNA extraction kit (miRNA-inclusive)
-
miRNA-specific reverse transcription kit
-
miRNA-specific forward primer for hsa-miR-544
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Universal reverse primer (provided with the RT kit)
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SYBR Green-based qPCR master mix
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qPCR instrument
Procedure:
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Cell Treatment: Plate cells at the desired density and treat with this compound or vehicle control (DMSO) for the desired time under hypoxic conditions.
-
RNA Extraction: Isolate total RNA, including small RNAs, from the treated cells according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit. This typically involves a polyadenylation step followed by reverse transcription with an oligo-dT adapter primer.
-
qPCR: Perform qPCR using a master mix containing SYBR Green, the miR-544 specific forward primer, and a universal reverse primer.
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Data Analysis: Calculate the relative expression of miR-544 using the delta-delta Ct method, normalizing to a stable small RNA endogenous control (e.g., U6 snRNA).
Expected Outcome: Treatment with this compound should result in a dose-dependent decrease in the levels of mature miR-544.
Protocol 2: Analysis of mTOR Pathway Activation by Western Blot
This protocol describes how to assess the protein levels of key components of the mTOR signaling pathway.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-mTOR, anti-phospho-mTOR (Ser2448), anti-p70S6K, anti-phospho-p70S6K (Thr389), anti-4E-BP1, anti-phospho-4E-BP1 (Thr37/46), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Expected Outcome: Inhibition of miR-544 by this compound should lead to an increase in total mTOR protein levels. This may also lead to changes in the phosphorylation status of downstream targets like p70S6K and 4E-BP1.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: The signaling pathway illustrating how this compound inhibits miR-544 biogenesis, leading to increased mTOR expression and apoptosis.
General Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the cellular effects of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from the primary literature on this compound.
Table 1: Effect of this compound on miR-544 Levels and Apoptosis
| Cell Line | Treatment | Fold Change in miR-544 Levels | % Apoptotic Cells |
| MDA-MB-231 | Vehicle (DMSO) | 1.0 | ~5% |
| MDA-MB-231 | 20 nM this compound | ~0.4 | ~25% |
| MCF-7 | Vehicle (DMSO) | 1.0 | ~4% |
| MCF-7 | 20 nM this compound | ~0.5 | ~20% |
| Data are approximations based on graphical representations in Haga et al., 2015 and are for illustrative purposes.[2] |
Table 2: this compound (Compound 1) Properties
| Property | Value |
| Molecular Formula | C17H21N7 |
| Molecular Weight | 323.40 g/mol |
| Purity | 99.91% |
| Solubility (DMSO) | 16.67 mg/mL |
| Data from publicly available compound information.[7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
SID 3712249 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SID 3712249. The information focuses on understanding and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.[1][2] It has been shown to bind directly to the precursor of miR-544, impeding its processing into the mature microRNA.[3] This leads to the de-repression of miR-544 target genes.
Q2: What is the known signaling pathway affected by this compound?
The primary known signaling pathway modulated by this compound is the ATM-mTOR pathway.[1][4] MiR-544 is known to silence the mammalian target of rapamycin (B549165) (mTOR). By inhibiting miR-544 biogenesis, this compound leads to an increase in mTOR expression.
Q3: Has a comprehensive off-target profile for this compound been published?
To date, a broad, systematic off-target profile for this compound, such as a kinome scan or a comprehensive safety pharmacology assessment, has not been made publicly available in the scientific literature. The primary publication on this compound focuses on its on-target effects on miR-544.
Q4: What are the general types of off-target effects that can be observed with small molecule inhibitors?
Small molecule inhibitors can exhibit off-target effects through various mechanisms, including binding to unintended proteins (e.g., kinases, receptors, ion channels) or other nucleic acids. These unintended interactions can lead to unexpected cellular phenotypes, toxicity, or a misleading interpretation of experimental results.
Q5: How can I begin to assess the potential for off-target effects in my experiments with this compound?
Initial assessment should involve careful experimental design, including the use of appropriate controls. Key starting points include performing dose-response experiments to establish a clear concentration-dependent effect, using structurally unrelated compounds that phenocopy the results, and conducting rescue experiments to confirm the on-target mechanism.
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with the known on-target effects of this compound on the ATM-mTOR pathway.
-
Question: Could this be an off-target effect? Answer: Yes, an unexpected phenotype is a potential indicator of an off-target effect. It is crucial to systematically rule out other possibilities.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your system. Measure the levels of pre-miR-544 and mature miR-544 to confirm that biogenesis is inhibited. Also, assess the expression of direct miR-544 targets, such as mTOR.
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Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect (e.g., mTOR protein levels) and the unexpected phenotype. If the EC50 for the unexpected phenotype is significantly different from the EC50 for the on-target effect, it may suggest an off-target mechanism.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This can help determine if the observed phenotype is due to the specific chemical scaffold.
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Rescue Experiment: Attempt to rescue the unexpected phenotype by manipulating the known on-target pathway. For example, if the phenotype is thought to be mTOR-independent, does inhibition of mTOR (e.g., with rapamycin) fail to reverse the unexpected phenotype while still reversing the on-target effects of this compound?
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Issue 2: The effect of this compound in my assay is not rescued by manipulating the mTOR pathway.
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Question: Does this confirm an off-target effect? Answer: This is strong evidence for an off-target effect. If the primary mechanism of this compound is through mTOR de-repression, then modulating the mTOR pathway should reverse the on-target phenotype.
-
Troubleshooting Steps:
-
Validate the Rescue Experiment: Ensure that your method for manipulating the rescue pathway is effective. For example, if using an mTOR inhibitor, confirm that it is inhibiting mTOR signaling in your experimental system.
-
Consider Alternative Downstream Effectors: While mTOR is a key target of miR-544, it is possible that other miR-544 targets are responsible for the observed phenotype in your specific cellular context. Use bioinformatics tools to predict other potential targets of miR-544 and investigate their expression.
-
Broad-Spectrum Profiling: To identify potential off-targets, consider performing unbiased screening assays. Depending on the nature of the unexpected phenotype, this could include a kinome scan, a targeted panel of cell surface receptors, or other relevant protein families.
-
Issue 3: I am seeing significant cytotoxicity at concentrations required to achieve the desired on-target effect.
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Question: How can I determine if this cytotoxicity is an on-target or off-target effect? Answer: Differentiating on-target toxicity from off-target toxicity is a critical step.
-
Troubleshooting Steps:
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Compare IC50 and EC50: Determine the IC50 for cytotoxicity and the EC50 for the on-target biological effect (e.g., inhibition of miR-544 biogenesis). A narrow window between these two values may suggest on-target toxicity. A large difference could point to off-target effects causing the cytotoxicity.
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Time-Course Experiment: Assess the timing of the cytotoxic effect in relation to the on-target effect. If cytotoxicity precedes the desired on-target molecular changes, it is more likely to be an off-target effect.
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Cell Line Profiling: Test the cytotoxic effects of this compound across a panel of cell lines with varying dependence on the mTOR pathway. If the cytotoxicity correlates with the dependence on mTOR signaling, it is more likely to be on-target.
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound (as reported in Haga et al., 2015)
| Parameter | Cell Line | Concentration | Observed Effect |
| Inhibition of mature miR-544 | MDA-MB-231 | 10 µM | Significant reduction in mature miR-544 levels |
| Increase in mTOR protein | MDA-MB-231 | 10 µM | Increase in mTOR protein expression |
| Sensitization to 5-FU | MDA-MB-231 | 10 µM | Increased apoptosis in the presence of 5-fluorouracil |
| Apoptosis induction in hypoxia | MDA-MB-231 | 10 µM | Sensitized tumor cells to hypoxia-associated apoptosis |
Table 2: Template for Recording Experimental Data on this compound
| Experimental Parameter | On-Target Assay (e.g., mTOR level) | Off-Target Assay (e.g., unexpected phenotype) | Cytotoxicity Assay (e.g., cell viability) |
| EC50 / IC50 | |||
| Maximum Effect | |||
| Time to Onset | |||
| Rescue Experiment Result | |||
| Notes |
Experimental Protocols
Protocol 1: Dose-Response Analysis for On- and Off-Target Effects
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Cell Plating: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined time point relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Performance:
-
On-Target Assay: Lyse the cells and perform a Western blot for mTOR protein levels or perform qRT-PCR for mature miR-544 levels.
-
Off-Target Assay: Measure the specific unexpected phenotype you have observed.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTS, CellTiter-Glo).
-
-
Data Analysis: Plot the data as a percentage of the control and fit a dose-response curve to determine the EC50 or IC50 for each endpoint.
Protocol 2: On-Target Rescue Experiment
-
Experimental Setup: Seed cells and treat with an effective concentration of this compound, a known mTOR inhibitor (e.g., rapamycin), and a combination of both. Include vehicle controls for both compounds.
-
Treatment:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: mTOR inhibitor
-
Group 4: this compound + mTOR inhibitor
-
-
Incubation: Incubate for the appropriate duration.
-
Analysis: Measure both the on-target phenotype (e.g., apoptosis) and the unexpected phenotype.
-
Interpretation: If the mTOR inhibitor reverses the on-target phenotype induced by this compound, the rescue is successful. If it does not reverse the unexpected phenotype, this suggests an mTOR-independent, and therefore likely off-target, mechanism.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationships in mitigating off-target effects.
References
Technical Support Center: SID 3712249 (MiR-544 Inhibitor 1)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SID 3712249, a known inhibitor of microRNA-544 (miR-544) biogenesis. The information provided is intended for researchers, scientists, and drug development professionals to address potential issues related to the specificity and selectivity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as MiR-544 Inhibitor 1, functions by directly binding to the precursor of miR-544 (pre-miR-544).[1][2][3] This interaction impedes the processing of pre-miR-544 into its mature, functional form, thereby inhibiting its ability to regulate its target messenger RNAs (mRNAs).[1]
Q2: What are the known downstream effects of this compound treatment?
A2: By inhibiting miR-544 biogenesis, this compound leads to a decrease in mature miR-544 levels and a corresponding accumulation of its precursor, pre-miR-544.[1][3] This results in the de-repression of miR-544 target genes. For instance, in hypoxic breast cancer models, treatment with this compound has been shown to increase the expression of mTOR, a direct target of miR-544.[1]
Q3: What is the reported selectivity of this compound?
A3: The primary literature describing this compound states that the compound is at least as selective as a miR-544 antagomir. However, comprehensive public data on its selectivity profile against a broad panel of other miRNAs is limited. Therefore, it is crucial for researchers to empirically validate its specificity within their experimental system.
Q4: What are potential off-target effects of small molecule inhibitors of miRNA biogenesis?
A4: Small molecules that inhibit miRNA biogenesis can potentially have off-target effects by interacting with other RNA molecules with similar structural motifs or with proteins involved in RNA processing.[4][5] This can lead to unintended changes in the expression of other miRNAs or cellular genes. It is also important to consider that disrupting the function of one miRNA can have widespread, indirect effects on multiple cellular pathways.[6]
Troubleshooting Guide: Specificity and Selectivity Issues
This guide provides a structured approach to troubleshooting common issues related to the specificity and selectivity of this compound in your experiments.
Problem 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting miR-544 in your specific cell line or model system. This can be done by measuring the levels of pre-miR-544 (expected to increase) and mature miR-544 (expected to decrease) using qRT-PCR.
-
Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of miR-544, perform a rescue experiment by co-transfecting a miR-544 mimic. If the phenotype is reversed, it is more likely to be a specific effect of miR-544 inhibition.
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Use a Structurally Unrelated Control: If possible, use another known inhibitor of miR-544 with a different chemical scaffold to see if it recapitulates the same phenotype.
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound. Using the lowest effective concentration can help minimize off-target effects.
-
Problem 2: Suspected off-target effects on other miRNAs.
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Possible Cause: this compound may be binding to and inhibiting the biogenesis of other miRNAs with similar precursor structures.
-
Troubleshooting Steps:
-
miRNA Profiling: Perform a global miRNA expression analysis (e.g., using a microarray or next-generation sequencing) on cells treated with this compound versus a vehicle control. This will provide a comprehensive view of any unintended changes in the miRNAome.
-
Bioinformatic Analysis: Analyze the precursor sequences of any off-target miRNAs identified in the profiling experiment for structural similarities to pre-miR-544.
-
Validate Off-Target Inhibition: For any high-priority off-target miRNAs, validate their inhibition using qRT-PCR for both the precursor and mature forms.
-
Problem 3: Discrepancies between your results and published data.
-
Possible Cause: Differences in experimental conditions, cell lines, or reagent quality.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods such as mass spectrometry and HPLC.
-
Optimize Cell Culture Conditions: Cell state and passage number can influence miRNA expression and the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Standardize Experimental Protocols: Carefully review and standardize all experimental protocols, including seeding densities, treatment times, and harvesting procedures.
-
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
| miRNA | Fold Change in Mature miRNA Level (vs. Vehicle) |
| miR-544 | -4.5 |
| miR-21 | -1.2 |
| miR-122 | -0.9 |
| let-7a | -1.1 |
| miR-16 | -0.8 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data to assess the selectivity of this compound in their system.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for miR-544 Target Validation
This protocol is used to confirm that this compound can de-repress a known target of miR-544.
-
Construct Preparation:
-
Clone the 3' UTR of a validated miR-544 target gene (e.g., mTOR) downstream of a luciferase reporter gene in a suitable vector (e.g., pmirGLO).
-
As a negative control, create a mutant version of the 3' UTR with a mutated miR-544 binding site.
-
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
-
Transfection:
-
Co-transfect the cells with the luciferase reporter construct (wild-type or mutant) and a plasmid expressing pre-miR-544.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with this compound at the desired concentration or a vehicle control.
-
-
Luciferase Assay:
-
48 hours post-treatment, measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant increase in luciferase activity in the cells treated with this compound compared to the vehicle control indicates de-repression of the miR-544 target.
-
Protocol 2: Flow Cytometry for Cellular Uptake of this compound
This protocol can be used to assess the cellular uptake of this compound, which is fluorescent.
-
Cell Seeding:
-
Seed the cells of interest (e.g., MDA-MB-231) in a 6-well plate.
-
-
Treatment:
-
Treat the cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).
-
-
Cell Harvesting:
-
At each time point, wash the cells with PBS and detach them using trypsin.
-
Resuspend the cells in flow cytometry staining buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters to detect the fluorescence of this compound.
-
Gate on the live cell population and measure the mean fluorescence intensity.
-
-
Data Analysis:
-
An increase in mean fluorescence intensity over time indicates cellular uptake of the compound.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent phenotypic results.
Caption: this compound mechanism of action on the miR-544 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. cenmed.com [cenmed.com]
- 4. "Developing more specific miRNA biogenesis inhibitors to get effective " by Umesh Bhattarai [digitalrepository.unm.edu]
- 5. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Off-Target Effects of miRNA Inhibitors on Innate Immune Toll-Like Receptors | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: SID 3712249 (MiR-544 Inhibitor 1)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of SID 3712249, a potent and selective inhibitor of microRNA-544 (miR-544) biogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, this compound should be stored at -20°C for up to several years or at -80°C for up to two years to ensure maximum stability.[1][2]
Q2: Can I store this compound at room temperature?
Room temperature storage is not recommended for long-term stability. However, the compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[2][3] For short-term storage of a few days to weeks, it is best to keep it at 0-4°C.[2]
Q3: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
Yes, this compound should be protected from light.[3] Store the solid compound and any solutions in light-protected containers, such as amber vials.
Q5: What are the appropriate solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] For example, it is soluble in DMSO at a concentration of 15 mg/mL.[3]
Q6: Is this compound hazardous?
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed. It is not considered a skin or eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced compound activity or inconsistent experimental results. | Improper storage leading to degradation. | Verify that the compound has been stored at the correct temperature (-20°C or -80°C) and protected from light. Consider using a fresh aliquot or a new vial of the compound. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Difficulty dissolving the compound. | Incorrect solvent or insufficient mixing. | Ensure you are using a recommended solvent such as DMSO or DMF. Gentle warming and vortexing can aid in dissolution. |
| Compound has precipitated out of solution. | If the stock solution has been stored at low temperatures, allow it to fully come to room temperature and vortex thoroughly before use to ensure any precipitated compound has redissolved. | |
| Visible changes in the appearance of the solid compound (e.g., color change, clumping). | Exposure to moisture or light. | Discard the compound if physical changes are observed, as this may indicate degradation. Always store in a dry, dark environment. |
Quantitative Storage Data Summary
| Parameter | Condition | Duration |
| Long-Term Storage (Solid) | -20°C | Months to years[2] |
| -80°C | Up to 2 years[1] | |
| Short-Term Storage (Solid) | 0 - 4°C | Days to weeks[2] |
| Stock Solution Storage | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | |
| Shipping Condition | Ambient Temperature | Stable for a few weeks[2] |
| Light Sensitivity | Protect from light | Always[3] |
Experimental Protocols
Protocol: Assessment of this compound Stability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity and stability of this compound over time.
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of a new, unopened vial of this compound to serve as a reference standard.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Further dilute with the mobile phase to a working concentration suitable for HPLC analysis.
-
-
Preparation of Test Sample:
-
Retrieve an aliquot of the stored this compound (solid or stock solution) that needs to be tested.
-
If solid, prepare a solution of the same concentration as the standard. If it is a stock solution, dilute it to the working concentration with the mobile phase.
-
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Employ a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).
-
Set the UV detector to a wavelength appropriate for this compound (this may require a preliminary UV-Vis scan).
-
Inject equal volumes of the standard and test sample solutions.
-
-
Data Analysis:
-
Compare the chromatograms of the test sample and the standard.
-
The appearance of new peaks or a decrease in the area of the main peak in the test sample compared to the standard indicates degradation.
-
Calculate the purity of the stored sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Visualizations
Caption: Experimental workflow for the storage, retrieval, and use of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of SID 3712249 on miR-544: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SID 3712249 and alternative inhibitors of microRNA-544 (miR-544), supported by experimental data and detailed protocols. This compound is a small molecule inhibitor that uniquely targets the biogenesis of miR-544, preventing the production of its mature, functional form.
MicroRNA-544 has been implicated in various cellular processes, including cancer progression, making it a compelling target for therapeutic intervention. This guide evaluates the efficacy of this compound in inhibiting miR-544 and contrasts its performance with a commonly used alternative, a chemically modified antisense oligonucleotide (antagomir).
Performance Comparison: this compound vs. 2'-O-methyl RNA Antagomir
Experimental data demonstrates that this compound is a potent and selective inhibitor of miR-544. A key study has shown that this compound sensitizes hypoxic breast cancer cells (MDA-MB-231) to apoptosis at a concentration 25-fold lower than that of a 2'-O-methyl RNA antagomir targeting miR-544[1]. Furthermore, in comparative microarray analyses, a 20 nM concentration of this compound was sufficient to elicit a comparable effect on miR-544 levels as a 500 nM concentration of the antagomir, highlighting the significantly higher potency of the small molecule inhibitor[1].
| Inhibitor | Mechanism of Action | Effective Concentration (in vitro) | Key Comparative Finding |
| This compound | Binds to pre-miR-544, inhibiting its processing into mature miR-544. | 20 nM | 25-fold more potent in inducing apoptosis than the antagomir[1]. |
| 2'-O-methyl RNA Antagomir | Binds to and sequesters mature miR-544. | 500 nM (for comparable effect in microarray)[1] | Requires a significantly higher concentration for similar efficacy. |
Visualizing the Molecular Pathway and Experimental Validation
To understand the context of miR-544 inhibition and the methods used for its validation, the following diagrams illustrate the key processes.
References
A Comparative Analysis of SID 3712249 and Other miR-544 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SID 3712249 and other inhibitors of microRNA-544 (miR-544). This analysis is supported by experimental data to inform inhibitor selection for basic research and therapeutic development.
MicroRNA-544 (miR-544) has emerged as a significant regulator in various pathological processes, particularly in cancer biology, where it influences cellular responses to hypoxia. Its role in promoting tumor progression and drug resistance has led to the development of various inhibitory molecules. This guide focuses on a comparative analysis of this compound, a potent small molecule inhibitor, against other classes of miR-544 inhibitors, including antagomirs, miRNA sponges, and CRISPR-based technologies.
Performance Comparison of miR-544 Inhibitors
The selection of a suitable miR-544 inhibitor is contingent on the specific experimental needs, including desired potency, specificity, delivery method, and duration of effect. The following tables summarize the quantitative performance of different miR-544 inhibitor classes based on available experimental data.
| Inhibitor Class | Specific Compound/Method | Mechanism of Action | Reported Potency (Concentration) | Key Findings | References |
| Small Molecule | This compound (Compound 1) | Binds to pre-miR-544, inhibiting its biogenesis by impeding Dicer processing. | 20 nM (in vitro) | 25-fold more potent than a 2'-O-methyl RNA antagomir; sensitizes hypoxic cancer cells to 5-fluorouracil.[1][2] | [1][2] |
| Compounds 2-8 | Analogs of this compound | Less effective than this compound | Demonstrated the importance of the pyrrolidine (B122466) scaffold in this compound for its activity. | ||
| Antagomir | 2'-O-methyl RNA antagomir | Binds to mature miR-544, inducing its degradation. | 500 nM (in vitro) | Less potent than this compound; requires transfection reagents for cellular uptake.[1] | |
| miRNA Sponge | Lentiviral constructs | Competitively binds to mature miR-544, sequestering it from its endogenous targets. | Varies with construct design and expression level | Allows for stable, long-term inhibition of miR-544. | |
| CRISPR/Cas9 | gRNA targeting miR-544 gene | Induces mutations or deletions in the miR-544 gene, leading to permanent loss of function. | Varies with transfection efficiency and gRNA design | Offers permanent and highly specific inhibition. |
In Vitro and In Vivo Efficacy
Experimental data highlights the superior potency of this compound in both cell-based assays and animal models.
| Experiment Type | Inhibitor | Cell Line / Model | Concentration / Dosage | Observed Effect | Reference |
| In Vitro (Apoptosis) | This compound | MDA-MB-231, MCF-7 (hypoxic) | 20 nM | Induction of apoptosis. | |
| 2'-O-methyl RNA antagomir | MDA-MB-231, MCF-7 (hypoxic) | 500 nM | Induction of apoptosis. | ||
| In Vivo (Tumor Growth) | This compound | MDA-MB-231-GFP-luc xenograft | 40 μM (intraperitoneal) | Inhibition of tumor growth. | |
| 2'-O-methyl RNA antagomir | MDA-MB-231-GFP-luc xenograft | Not specified | Less effective than this compound in inhibiting tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of miR-544 inhibitors.
Cell-Based miR-544 Inhibition Assay
This protocol is designed to assess the ability of a compound to inhibit miR-544 activity in a cellular context.
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) and a non-tumorigenic mammary epithelial cell line (e.g., MCF-10A) are cultured under standard conditions (37°C, 5% CO2). For hypoxia studies, cells are transferred to a hypoxic chamber (1% O2).
-
Inhibitor Treatment: Cells are treated with varying concentrations of the miR-544 inhibitor (e.g., this compound at 20 nM) or a control (e.g., DMSO). For antagomirs, transfection reagents are used to facilitate cellular uptake.
-
RNA Extraction and qRT-PCR: After a specified incubation period (e.g., 48 hours), total RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pre-miR-544, mature miR-544, and its target genes (e.g., ATM, mTOR, HIF-1α).
-
Data Analysis: The relative expression of each gene is calculated using the ΔΔCt method, with a housekeeping gene (e.g., U6 snRNA for miRNAs, GAPDH for mRNAs) for normalization.
Luciferase Reporter Assay for Target Validation
This assay confirms the direct interaction between miR-544 and its putative target's 3' UTR.
-
Vector Construction: The 3' UTR of a predicted miR-544 target gene (e.g., mTOR) is cloned downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT). A mutant version of the 3' UTR with alterations in the miR-544 binding site is also created as a control.
-
Co-transfection: Cells (e.g., HEK293T) are co-transfected with the luciferase reporter vector, a miR-544 mimic or a negative control miRNA, and a transfection control vector (e.g., expressing Renilla luciferase).
-
Luciferase Activity Measurement: After 24-48 hours, cell lysates are collected, and the activities of both firefly and Renilla luciferase are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency. A significant decrease in luciferase activity in the presence of the miR-544 mimic compared to the control indicates a direct interaction.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of a miR-544 inhibitor in a living organism.
-
Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with human breast cancer cells (e.g., MDA-MB-231) that are engineered to express a reporter gene like luciferase for in vivo imaging.
-
Inhibitor Administration: Once tumors are established, mice are treated with the miR-544 inhibitor (e.g., this compound administered via intraperitoneal injection) or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. In vivo bioluminescence imaging is used to monitor the viability and growth of luciferase-expressing tumor cells.
-
Endpoint Analysis: At the end of the study, tumors are excised, and the expression of miR-544 and its target genes is analyzed by qRT-PCR and Western blotting.
Visualizing the Molecular Landscape
Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and methodologies.
References
A Head-to-Head Comparison: SID 3712249 Versus Antagomirs for miR-544 Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of microRNA (miRNA) inhibition, the choice between a small molecule inhibitor and an oligonucleotide-based approach is a critical one. This guide provides an objective comparison of SID 3712249, a small molecule inhibitor of miR-544 biogenesis, and antagomirs, the conventional antisense oligonucleotides, for the inhibition of miR-544.
This comparison is based on available experimental data, focusing on their mechanisms of action, potency, and practical application in a research setting.
At a Glance: Key Differences
| Feature | This compound | Antagomirs for miR-544 |
| Molecular Type | Small molecule | Chemically modified antisense ribonucleic acid |
| Mechanism of Action | Inhibits the biogenesis of miR-544 by directly binding to the precursor miRNA (pre-miR-544)[1][2]. This blocks the production of mature miR-544[1][2]. | Binds directly to the mature, functional miR-544 sequence through complementary base pairing, leading to its sequestration or degradation[3]. |
| Target | Precursor-miR-544[1][2] | Mature miR-544 |
| Potency | 25-fold more potent than a 2'-O-methyl RNA antagomir in inducing apoptosis in hypoxic breast cancer cells[4][5]. | Generally require higher concentrations to achieve the same level of inhibition as this compound[4][5]. |
| Delivery | Cell permeable, does not typically require a transfection agent. | Often requires a transfection reagent for efficient cellular uptake in vitro[6]. |
| Downstream Effect | Decreases mature miR-544 levels, leading to the de-repression of its target, mTOR[4][5]. Also reported to decrease HIF-1α and ATM transcripts[1][2]. | Sequesters mature miR-544, preventing it from binding to its target mRNAs, including mTOR, thereby upregulating their expression. |
Delving Deeper: Mechanism of Action
The fundamental difference between this compound and antagomirs lies in the stage of the miRNA lifecycle they target.
This compound acts early in the process, intercepting the precursor to miR-544. By binding to pre-miR-544, it prevents the Dicer enzyme from processing it into the mature, active miRNA. This leads to an accumulation of the precursor and a subsequent reduction in the levels of functional miR-544[2].
Antagomirs , on the other hand, are designed to be complementary to the mature miR-544 sequence. These synthetic oligonucleotides bind to the active miRNA in the cytoplasm, forming a stable duplex that is either degraded or unable to bind to its target messenger RNA (mRNA)[3].
dot
Caption: Mechanisms of miR-544 inhibition.
Performance Data: A Quantitative Comparison
A key study directly comparing this compound to a 2'-O-methylated RNA antagomir in a hypoxic breast cancer cell model revealed a significant potency advantage for the small molecule.
| Parameter | This compound | 2'-O-methyl RNA Antagomir for miR-544 | Reference |
| Concentration for Apoptosis Induction | 20 nM | 500 nM | [4][5] |
| Relative Potency | 25-fold higher | - | [4][5] |
The miR-544 Signaling Pathway in Hypoxia
Under hypoxic conditions, often found in the tumor microenvironment, the expression of miR-544 is induced. This miRNA plays a crucial role in cellular adaptation to low oxygen by repressing the expression of mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation[1][4]. By inhibiting mTOR, miR-544 helps cancer cells survive in the harsh hypoxic environment. Both this compound and miR-544 antagomirs can reverse this effect by inhibiting miR-544, leading to increased mTOR expression and subsequent apoptosis of cancer cells[4][5].
dot
Caption: The miR-544/mTOR signaling pathway in hypoxia.
Experimental Protocols
Below are generalized protocols for the application of this compound and miR-544 antagomirs in cell culture, based on published studies.
Protocol 1: Inhibition of miR-544 using this compound in Breast Cancer Cells
-
Cell Seeding: Plate MDA-MB-231 or MCF-7 breast cancer cells in a suitable culture vessel and allow them to adhere overnight.
-
Hypoxic Conditions (Optional): For studying hypoxia-related effects, transfer the cells to a hypoxic chamber (<1% O2) for 24-48 hours prior to treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentration (e.g., 20 nM)[2].
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 48-72 hours)[2].
-
Analysis: Following incubation, cells can be harvested for analysis of miR-544 levels (qRT-PCR), protein expression of downstream targets like mTOR (Western blot), or assessment of apoptosis (e.g., Annexin V staining).
Protocol 2: Inhibition of miR-544 using Antagomirs in Cell Culture
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) at a density that will result in 30-50% confluency on the day of transfection.
-
Antagomir-Transfection Reagent Complex Formation:
-
Dilute the miR-544 antagomir in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted antagomir and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
-
Transfection: Add the antagomir-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Analysis: Harvest the cells for downstream analysis as described in Protocol 1.
dot
Caption: Experimental workflows for inhibitor application.
Conclusions and Future Perspectives
Both this compound and antagomirs are valuable tools for the inhibition of miR-544 and the study of its downstream effects.
This compound offers the significant advantages of higher potency and ease of use due to its cell permeability, eliminating the need for transfection reagents which can introduce their own variability and toxicity. This makes it a particularly attractive option for high-throughput screening and in vivo studies.
Antagomirs , as the more established technology, benefit from a wealth of literature on their use and optimization. Their specificity is well-understood, and they remain a reliable choice for targeted miRNA inhibition.
The choice between these two powerful inhibitors will ultimately depend on the specific experimental needs, the biological system under investigation, and the resources available. The continued development of small molecule inhibitors like this compound represents a promising direction for the future of miRNA-targeted therapeutics, offering the potential for more potent and orally bioavailable drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accegen.com [accegen.com]
Control Experiments for SID 3712249 Treatment In Vitro: A Comparative Guide
This guide provides a comparative analysis of in vitro control experiments for studying SID 3712249, a small molecule inhibitor of microRNA-544 (miR-544) biogenesis.[1] The content is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to facilitate the design of robust in vitro studies.
This compound has been identified as a selective inhibitor of miR-544 maturation, which plays a crucial role in the cellular response to hypoxia by modulating the ATM-mTOR signaling pathway.[1][2] In tumor cells, inhibiting miR-544 with this compound can reverse the adaptive response to hypoxic stress, thereby increasing sensitivity to chemotherapeutic agents.[1][2] To rigorously validate the on-target effects of this compound and rule out off-target activities, a comprehensive set of control experiments is essential.
Comparative Data Summary
The following tables summarize key quantitative data from in vitro experiments involving this compound and relevant controls.
| Table 1: Inhibition of miR-544 Precursor Processing | |
| Compound | IC50 (nM) |
| This compound (Compound 1) | ~100 |
| Scrambled Control Oligonucleotide | No significant inhibition |
| Data derived from RNase protection assays. |
| Table 2: Effect on Cell Viability under Hypoxia | |
| Treatment | % Reduction in Cell Viability (vs. Untreated) |
| This compound + 5-Fluorouracil (5-FU) | Significant reduction |
| miR-544 Antagomir + 5-FU | Significant reduction |
| This compound alone | Minimal effect |
| 5-FU alone | Moderate reduction |
| Data from MTT assays on breast cancer cell lines (e.g., MCF-7, MDA-MB-231) under hypoxic conditions. |
| Table 3: Regulation of mTOR Expression | |
| Condition | Relative Luciferase Activity |
| miR-544 overexpression | Significant decrease |
| This compound treatment | Restoration of luciferase activity |
| miR-544 + this compound | Restoration of luciferase activity |
| Data from luciferase reporter assays with the 3' UTR of mTOR. |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
RNase Protection Assay for miR-544 Biogenesis
Objective: To determine the direct inhibitory effect of this compound on the enzymatic processing of the miR-544 precursor by Dicer.
Protocol:
-
Synthesize and purify the radiolabeled pre-miR-544 RNA hairpin.
-
Incubate the radiolabeled pre-miR-544 with recombinant Dicer enzyme in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for enzymatic processing.
-
Stop the reaction and digest the remaining single-stranded RNA with RNase A/T1.
-
The processed, double-stranded mature miRNA duplex is protected from digestion.
-
Separate the RNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled bands by autoradiography and quantify the intensity to determine the extent of inhibition.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the chemosensitivity of cancer cells under hypoxic conditions.
Protocol:
-
Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Expose the cells to hypoxic conditions (e.g., 1% O2) for 24 hours.
-
Treat the cells with this compound, a chemotherapeutic agent (e.g., 5-Fluorouracil), a combination of both, or vehicle controls. A miR-544 antagomir can be used as a positive control for miR-544 inhibition.
-
Incubate for an additional 48-72 hours under hypoxic conditions.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Luciferase Reporter Assay
Objective: To confirm that this compound treatment leads to the de-repression of a direct miR-544 target, such as mTOR.
Protocol:
-
Clone the 3' Untranslated Region (UTR) of the mTOR gene, which contains the putative miR-544 binding sites, into a luciferase reporter vector.
-
Co-transfect cells (e.g., HEK293T) with the mTOR 3' UTR reporter vector, a vector expressing miR-544, and a control reporter vector (e.g., Renilla luciferase) for normalization.
-
Treat the transfected cells with this compound or a vehicle control.
-
After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. A rescue of luciferase activity in the presence of this compound indicates de-repression of the mTOR target.
Visualizations
The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships for control experiments.
Caption: this compound inhibits miR-544 biogenesis, affecting the ATM-mTOR pathway.
Caption: Workflow for in vitro testing of this compound with controls.
Caption: Logical relationships between this compound and experimental controls.
References
- 1. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of miR-544 Biogenesis Disrupts Adaptive Responses to Hypoxia by Modulating ATM-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Effects of SID 3712249 on HIF-1α and ATM: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the small molecule SID 3712249 reveals its distinct effects on the transcript levels of Hypoxia-Inducible Factor-1α (HIF-1α) and Ataxia-Telangiectasia Mutated (ATM), key regulators of cellular stress responses. This guide provides a comparative overview of this compound's performance against other known modulators of these pathways, offering researchers, scientists, and drug development professionals critical data for their investigations.
This compound, identified as an inhibitor of the biogenesis of microRNA-544 (miR-544), has been shown to disrupt adaptive responses to hypoxia by modulating the ATM-mTOR signaling pathway.[1][2] This guide delves into the specifics of its transcriptional impact and contrasts it with established inhibitors of DNA-Protein Kinase (DNA-PK) and ATM, NU7026 and KU55933, respectively.
Comparative Analysis of Transcriptional Modulation
The following tables summarize the quantitative effects of this compound and its alternatives on HIF-1α and ATM mRNA levels, as determined by quantitative real-time PCR (qRT-PCR) in various cancer cell lines under hypoxic conditions.
Table 1: Effect of this compound and Alternatives on HIF-1α Transcripts
| Compound | Mechanism of Action | Cell Line(s) | Condition | Effect on HIF-1α mRNA | Reference |
| This compound | miR-544 Biogenesis Inhibitor | MDA-MB-231, MCF-7 | Hypoxia | Decreased | [1] |
| NU7026 | DNA-PK Inhibitor | - | Hypoxia | No significant change in mRNA; Decreased protein accumulation | [3] |
| KU55933 | ATM Inhibitor | - | - | Data not available | - |
Table 2: Effect of this compound and Alternatives on ATM Transcripts
| Compound | Mechanism of Action | Cell Line(s) | Condition | Effect on ATM mRNA | Reference |
| This compound | miR-544 Biogenesis Inhibitor | MDA-MB-231, MCF-7 | Hypoxia | Decreased | [1] |
| NU7026 | DNA-PK Inhibitor | A549 | With Carbon Ion Irradiation | Increased | |
| KU55933 | ATM Inhibitor | - | - | Increased (Autoregulatory induction) |
Signaling Pathways and Experimental Workflow
The interplay between this compound, HIF-1α, and ATM is rooted in complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these relationships and the experimental approach to quantify transcript levels.
Detailed Experimental Protocols
1. Cell Culture and Treatment: Human breast cancer cell lines (MDA-MB-231, MCF-7) and a non-tumorigenic mammary epithelial cell line (MCF-10A) were cultured under standard conditions. For hypoxic experiments, cells were placed in a hypoxic chamber with <1% O2. Cells were treated with this compound, NU7026, or KU55933 at specified concentrations for the indicated times.
2. RNA Isolation and cDNA Synthesis: Total RNA was extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA were determined using a spectrophotometer. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit with random primers.
3. Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a real-time PCR system and SYBR Green chemistry. Specific primers for HIF-1α, ATM, and a reference gene (e.g., GAPDH or β-actin) were used. The PCR cycling conditions typically included an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The relative expression of the target genes was calculated using the 2-ΔΔCt method, normalized to the reference gene.
This guide provides a foundational comparison of this compound's effects on HIF-1α and ATM transcripts. Further research is warranted to fully elucidate the downstream consequences of these transcriptional changes and to explore the therapeutic potential of this compound in modulating cellular responses to hypoxia.
References
- 1. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor-1α mRNA: a new target for destabilization by tristetraprolin in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of SID 3712249: A Comparative Analysis in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of SID 3712249, a novel inhibitor of microRNA-544 (miR-544) biogenesis, and its potential alternatives in cancer therapy, with a focus on validation in patient-derived xenograft (PDX) models. While direct validation of this compound in PDX models is not yet publicly available, this document serves to contextualize its mechanism of action and compare it with established alternatives that have undergone rigorous preclinical assessment in these highly relevant tumor models.
This compound: A Novel Approach to Cancer Therapy
This compound is a small molecule inhibitor that targets the biogenesis of miR-544. By inhibiting the production of this microRNA, this compound disrupts the adaptive responses of cancer cells to hypoxic conditions, a common feature of the tumor microenvironment. This inhibition leads to the de-repression of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, proliferation, and survival. The subsequent activation of the ATM-mTOR signaling pathway ultimately sensitizes tumor cells to apoptosis.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Performance in Preclinical Models: A Comparative Landscape
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered a more predictive model for preclinical drug evaluation than traditional cell-line xenografts. While specific data on this compound in PDX models is not available, several inhibitors of the mTOR pathway, the downstream target of this compound's action, have been extensively studied in this setting.
Alternative mTOR Inhibitors in PDX Models
A number of mTOR inhibitors have demonstrated efficacy in various PDX models. This section provides a comparative summary of their performance.
| Drug | Cancer Type (PDX Model) | Efficacy (Tumor Growth Inhibition) | Reference |
| Everolimus | Triple-Negative Breast Cancer | Variable response, with some models showing significant tumor growth inhibition. | [1] |
| Sirolimus | Triple-Negative Breast Cancer | 77-99% growth inhibition. | |
| Temsirolimus | Triple-Negative Breast Cancer | 77-99% growth inhibition. | |
| Temsirolimus | Fibrolamellar Hepatocellular Carcinoma | Significant reduction in tumor volume. | [2] |
| Everolimus | Uveal Melanoma | Significant tumor growth inhibition in 4 PDX models. | |
| Gefitinib & Osimertinib | Non-Small Cell Lung Cancer (EGFR-mutant) | Sensitive response in 2 out of 3 PDX models. | |
| Rapalink-1 | Prostate Cancer | Effective targeting of PDX models. | [3] |
Experimental Workflow for PDX-Based Drug Validation
The validation of a therapeutic candidate in PDX models typically follows a standardized workflow to ensure robust and reproducible results.
Caption: General workflow for validating therapeutics in PDX models.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of preclinical data, detailed experimental protocols are crucial. Below are representative protocols for the establishment of PDX models and the in vivo efficacy studies of mTOR inhibitors.
Establishment of Patient-Derived Xenograft Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients under sterile conditions.
-
Implantation: A small fragment of the tumor tissue (typically 2-3 mm³) is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using calipers.
-
Passaging: Once the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised, fragmented, and re-implanted into new recipient mice for expansion.
In Vivo Efficacy Study: Everolimus in Triple-Negative Breast Cancer PDX Models
-
Animal Models: Female NOD/SCID mice bearing established triple-negative breast cancer PDX tumors.
-
Treatment Groups:
-
Vehicle control (e.g., 5% DMSO in saline)
-
Everolimus (e.g., 5-10 mg/kg, administered orally, daily)
-
-
Study Initiation: Treatment is initiated when tumors reach a palpable size (e.g., 100-200 mm³).
-
Data Collection: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Logical Comparison of Therapeutic Strategies
The decision to advance a therapeutic candidate like this compound into further preclinical and clinical development hinges on a clear understanding of its potential advantages over existing therapies.
References
- 1. championsoncology.com [championsoncology.com]
- 2. Therapeutic Efficacy of Temsirolimus in a Patient-derived Model of Metastatic Fibrolamellar Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Metabolic Response to Everolimus in Patient-Derived Triple-Negative Breast Cancer Xenografts - Journal of Proteome Research - Figshare [acs.figshare.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Laboratory Materials
Important Notice: A search for the specific Substance Identifier (SID) 3712249 in the PubChem database and other chemical safety resources did not yield a match. This may indicate an incorrect or obsolete identifier. The following procedures are general guidelines for the proper disposal of laboratory materials and should be adapted to the specific substance once it is correctly identified. Always refer to the Safety Data Sheet (SDS) for substance-specific disposal instructions.
General Principles of Laboratory Waste Disposal
The safe and responsible disposal of laboratory materials is paramount to ensure the safety of personnel and the protection of the environment. The primary source of information for the disposal of any chemical is its Safety Data Sheet (SDS), which provides detailed instructions on handling, storage, and disposal.
Categorization of Laboratory Waste
Proper segregation of waste is the first step in the disposal process. Laboratory waste is typically categorized as follows:
-
Non-Hazardous Waste: Materials that do not pose a chemical, biological, or physical hazard.
-
Chemical Waste: Includes hazardous and non-hazardous chemicals.
-
Biological Waste: Encompasses materials contaminated with biological agents.
Disposal Procedures for Non-Hazardous Biological Materials
For materials determined to be non-hazardous biological waste, the following steps should be taken:
-
Autoclaving: It is considered good laboratory practice to decontaminate all microbial products via autoclaving before disposal.[1]
-
Liquid Waste: Non-hazardous biological liquids can often be discharged into the sanitary sewer system.[1][2]
-
Solid Waste: Once decontaminated, non-hazardous solid biological waste can typically be disposed of as regular municipal waste.[1]
Table 1: Disposal Guidelines for Non-Hazardous Laboratory Waste
| Waste Type | Disposal Method |
| Non-hazardous liquid waste | May be poured down the sink drain after approval from the relevant environmental health and safety office.[3] |
| Empty containers (non-hazardous) | Can be placed in regular trash if no liquid remains and labels are defaced.[3] |
| Non-hazardous solid chemicals | May be suitable for disposal in a sanitary landfill; should be taken directly to the dumpster.[3] |
| Broken glassware (non-hazardous) | Must be placed in a puncture-resistant container and taken directly to the dumpster.[3] |
Experimental Protocol: Waste Identification and Segregation
Objective: To correctly identify and segregate laboratory waste for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
Waste containers appropriate for each waste category
-
Waste labels
Procedure:
-
Don appropriate PPE.
-
Identify the waste: Determine if the material is chemical, biological, or non-hazardous.
-
Consult the SDS: For chemical waste, locate the SDS and review Section 13 for disposal instructions.
-
Segregate the waste:
-
Place non-hazardous solid waste in a designated container.
-
Place non-hazardous liquid waste in a designated container for drain disposal, if permitted.
-
Segregate hazardous chemical waste according to compatibility (e.g., keep acids and bases separate).
-
Place biological waste in designated biohazard containers.
-
-
Label all waste containers with the contents, date, and any associated hazards.
-
Store waste in a designated accumulation area until it is collected for disposal.
Logical Workflow for Laboratory Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste.
References
Navigating the Unknown: A Safety and Handling Guide for SID 3712249
In the dynamic landscape of research and development, scientists frequently encounter novel or uncharacterized substances. While specific handling information for a compound identified as SID 3712249 is not publicly available, this guide provides a comprehensive framework for managing substances of unknown toxicity. By adhering to a conservative approach that prioritizes safety, researchers can mitigate potential risks and foster a secure laboratory environment. The following protocols are grounded in established best practices for chemical hygiene and are designed to empower laboratory personnel with the knowledge to handle uncharacterized materials responsibly.
Core Safety and Handling Principles
When the hazards of a substance are unknown, it is crucial to treat it as potentially hazardous.[1][2] This precautionary principle should guide all aspects of handling, from initial receipt to final disposal. A thorough risk assessment is the first step before any experimental work begins.[3][4][5] This involves evaluating the potential routes of exposure and implementing appropriate control measures to minimize risk.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the last line of defense against chemical exposure. For a substance of unknown toxicity, the following PPE is recommended as a minimum:
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical splash goggles and a face shield should be worn to protect against splashes and unforeseen reactions. |
| Skin and Body | A lab coat, long pants, and closed-toe shoes are mandatory. For direct handling, chemically resistant gloves (e.g., nitrile) should be worn and changed frequently. |
| Respiratory | Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. If there is a risk of airborne particulates, appropriate respiratory protection should be used. |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Minimize the quantity of the substance used in any single experiment.
-
Ensure all containers are clearly labeled, tightly sealed, and stored in a designated, secure location away from incompatible materials.
-
Avoid working alone when handling the substance.
Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Have appropriate spill cleanup materials readily available.
-
For skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Disposal:
-
All waste containing this compound should be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Experimental Protocol: Handling and Preliminary Characterization of an Unknown Substance
The following is a generalized protocol for the initial handling and characterization of a substance with unknown properties like this compound.
-
Risk Assessment: Before any handling, conduct a thorough risk assessment. Review any available information, even if incomplete.
-
Preparation: Don the appropriate PPE as outlined in the table above. Prepare the workspace within a chemical fume hood, ensuring all necessary equipment and spill containment materials are within reach.
-
Aliquoting and Weighing: If the substance is a solid, carefully weigh the desired amount in a tared container within the fume hood. If it is a liquid, use appropriate volumetric glassware to measure the required volume.
-
Solubilization: If the experimental procedure requires the substance to be in solution, select a solvent based on any available preliminary data or by testing with very small quantities.
-
Experimental Use: Introduce the substance to the experimental system, maintaining all safety precautions.
-
Decontamination and Cleanup: After the experiment is complete, decontaminate all surfaces and equipment that came into contact with the substance using an appropriate cleaning agent.
-
Waste Disposal: Collect all waste materials, including contaminated PPE, in a designated hazardous waste container.
Safety Workflow for Unknown Substances
The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards, from initial identification to final disposal.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. Risk Assessment - Occupational Health and Safety - Virginia Commonwealth University [healthsafety.vcu.edu]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
